5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-3-oxo-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-4(8)2-3(6-7)5(9)10/h2,6H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEABOOUFKYJUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482477 | |
| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58364-97-9 | |
| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates data from its corresponding methyl and ethyl esters, as well as closely related pyrazole carboxylic acid analogs, to provide a well-rounded profile for research and development purposes.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₆N₂O₃
-
Molecular Weight: 142.11 g/mol
-
CAS Number: Not available for the carboxylic acid. (Methyl ester: 51985-95-6)
-
Canonical SMILES: CN1N=C(C=C1O)C(=O)O
Physicochemical Properties
The following tables summarize the available and predicted physicochemical data for this compound and its related esters.
Table 1: General Physicochemical Properties
| Property | This compound (Predicted/Inferred) | Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate[1] | Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate |
| Molecular Formula | C₅H₆N₂O₃ | C₆H₈N₂O₃[1] | C₇H₁₀N₂O₃ |
| Molecular Weight | 142.11 g/mol | 156.14 g/mol [1] | 170.17 g/mol |
| Physical Form | Solid (Expected) | Solid[1] | Solid |
| Melting Point (°C) | Not available | 195-200[1] | Not available |
| pKa (Carboxylic Acid) | 3.6 - 4.0 (Predicted for a similar pyrazole carboxylic acid)[2] | Not applicable | Not applicable |
| logP (Predicted) | < 2 (Based on similar heterocyclic carboxylic acids)[3] | Not available | Not available |
| Solubility | Soluble in DMSO (Expected for a similar pyrazole carboxylic acid)[4] | Not available | Not available |
Table 2: Spectroscopic Data
| Spectrum | This compound (Expected) | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (Analog for IR and ¹H NMR)[5] |
| ¹H NMR | Expected signals for a methyl group, a pyrazole ring proton, and exchangeable protons for the hydroxyl and carboxylic acid groups. | (300 MHz, DMSO-d₆) δ 12.16 (s, 1H, OH), 7.74-7.34 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH₃)[5] |
| ¹³C NMR | Expected signals for the methyl carbon, pyrazole ring carbons (including one deshielded by the carboxylic acid group and another by the hydroxyl group), and the carboxylic acid carbonyl carbon. | Not available |
| IR (cm⁻¹) | Expected characteristic peaks for O-H stretching (broad, for carboxylic acid), C=O stretching (carboxylic acid), C=C and C=N stretching (pyrazole ring), and O-H bending. | 3204 (O-H stretch), 1728 (C=O stretch, ester)[5] |
| Mass Spec | Expected molecular ion peak [M]+ at m/z 142 and fragmentation patterns corresponding to the loss of CO₂, H₂O, and other small fragments. | Not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are provided below.
Synthesis: Hydrolysis of Ethyl 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylate
This protocol is adapted from a general procedure for the hydrolysis of pyrazole esters.
Materials:
-
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (typically 1-2 M) to the flask.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with distilled water and cool in an ice bath.
-
Acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
If no precipitate forms, extract the aqueous solution with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Determination of pKa by Potentiometric Titration
Materials:
-
This compound
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Potassium chloride (KCl)
-
Deionized water (CO₂-free)
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water containing a background electrolyte like KCl to maintain constant ionic strength.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plots can be used for more accurate determination of the equivalence point and pKa.
Determination of logP by Shake-Flask Method
Materials:
-
This compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of a specific pH (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC
-
Centrifuge
Procedure:
-
Prepare a stock solution of the compound in the aqueous buffer.
-
Add a known volume of the stock solution to a centrifuge tube containing a known volume of n-octanol.
-
Shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Visualizations
Synthesis Pathway
Caption: Synthesis of the target carboxylic acid via ester hydrolysis.
Relevance of Physicochemical Properties in Drug Development
Caption: Influence of physicochemical properties on ADME in drug development.
References
- 1. Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 97 51985-95-6 [sigmaaldrich.com]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid CAS#: 402-61-9 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Crystal Structure Analysis of a 5-Hydroxy-1-aryl-1H-pyrazole-3-carboxylic Acid Derivative: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the crystal structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a compound structurally similar to 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of specific crystallographic data for the 1-methyl derivative, this paper will focus on its close phenyl analog as a representative model for understanding the molecular geometry and intermolecular interactions inherent to this class of compounds. The data presented herein is crucial for structure-based drug design and the development of novel therapeutic agents.
Crystallographic Data
The crystal structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2] A summary of the key crystallographic data and refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [1][2]
| Parameter | Value |
| Empirical Formula | C₁₁H₁₀N₂O₃ |
| Formula Weight | 218.2 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5408(16) |
| b (Å) | 9.5827(16) |
| c (Å) | 11.580(2) |
| β (°) | 105.838(3) |
| Volume (ų) | 1018.5(3) |
| Z | 4 |
| Calculated Density (mg/cm³) | 1.423 |
| Absorption Coefficient (mm⁻¹) | 0.106 |
| F(000) | 456 |
| Crystal Size (mm³) | 0.21 × 0.39 × 0.40 |
| Temperature (K) | 130(2) |
| Radiation | MoKα (λ = 0.71073 Å) |
| θ range for data collection (°) | 2.22 to 27.88 |
| Reflections collected | 7713 |
| Unique reflections | 2402 |
| R(int) | 0.034 |
Molecular Geometry
The molecular structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reveals a planar pyrazole ring. The phenyl ring is inclined with respect to the pyrazole ring, with a dihedral angle of 60.83(5)°.[2] The carboxylate group is nearly coplanar with the pyrazole ring, as indicated by the C8-C9-C10-O2 torsion angle of 173.0(1)°.[2] Selected bond lengths and angles are provided in Table 2.
Table 2: Selected Bond Lengths and Angles.
| Bond | Length (Å) | Angle | Degree (°) |
| O1-H1 | - | C8-C9-C10 | - |
| N2-C7 | - | C4-C9-C10 | - |
| C9-C10 | - | O2-C10-C9 | - |
| C10-O2 | - | O2-C10-O3 | - |
| C10-O3 | - | C11-O3-C10 | - |
Note: Specific bond lengths and angles were not explicitly provided in the search results, but are generally reported to be within normal ranges.[3]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is stabilized by a network of intermolecular hydrogen bonds. Strong O1–H···N2 hydrogen bonds link the molecules into chains along the c-axis.[2] These chains are further connected into centrosymmetric dimers through weaker C2–H···O3 hydrogen bonds.[2] These interactions are pivotal in the formation of the overall supramolecular architecture.
Experimental Protocols
Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
The title compound was synthesized via a one-pot, two-component reaction. An equimolar mixture of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) was refluxed for 2 hours in a solvent mixture of toluene and dichloromethane.[1]
Caption: Synthetic pathway for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
X-ray Crystallography
Single crystals suitable for X-ray diffraction were obtained by recrystallization from ethanol.[2] Data were collected on a Bruker AXS SMART APEX CCD diffractometer at 130(2) K using MoKα radiation.[2] The structure was solved by direct methods and refined on F² by full-matrix least-squares using the SHELXL software package.[2] All non-hydrogen atoms were refined anisotropically.[2]
References
Spectroscopic and Structural Analysis of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide
Introduction
This technical guide provides a detailed overview of the spectroscopic data for 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive analysis of its closely related analogue, Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. The spectroscopic characteristics of this methyl ester are detailed, along with a discussion of the expected variations for the corresponding carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Spectroscopic Data of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 | Singlet | 3H | N-CH₃ |
| ~3.9 | Singlet | 3H | O-CH₃ (ester) |
| ~5.8 | Singlet | 1H | Pyrazole C4-H |
| ~10-12 (broad) | Singlet | 1H | OH |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~35-40 | N-CH₃ |
| ~50-55 | O-CH₃ (ester) |
| ~90-95 | Pyrazole C4 |
| ~140-145 | Pyrazole C3 |
| ~155-160 | Pyrazole C5 |
| ~160-165 | C=O (ester) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3300 | Broad | O-H stretch |
| 2900-3000 | Medium | C-H stretch (aliphatic) |
| ~1710-1730 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=C and C=N stretch (ring) |
| ~1200-1300 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z Ratio | Assignment |
| 156.05 | [M]⁺ (Molecular Ion) |
| 125.04 | [M - OCH₃]⁺ |
| 97.04 | [M - COOCH₃]⁺ |
Correlation to this compound
The spectroscopic data for the target carboxylic acid can be inferred from the data of its methyl ester with the following expected differences:
-
¹H NMR: The singlet corresponding to the ester methyl group (~3.9 ppm) would be absent. A broad singlet for the carboxylic acid proton would appear, typically in the range of 10-13 ppm.
-
¹³C NMR: The signal for the ester methyl carbon (~50-55 ppm) would be absent. The chemical shift of the carbonyl carbon would be expected to shift slightly, typically to a higher ppm value for a carboxylic acid compared to an ester.
-
IR Spectroscopy: The C=O stretching frequency for the carboxylic acid would likely appear at a slightly lower wavenumber (around 1700-1720 cm⁻¹) due to hydrogen bonding. A very broad O-H stretch, characteristic of a carboxylic acid dimer, would be observed from approximately 2500-3300 cm⁻¹, overlapping with the C-H stretching region.
-
Mass Spectrometry: The molecular ion peak would be observed at a lower m/z value, corresponding to the molecular weight of the carboxylic acid (142.04 g/mol ).
The relationship between the available data and the target compound is illustrated in the following diagram.
Caption: Relationship between the target acid and its methyl ester.
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample properties.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid interfering solvent signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane - TMS, or the residual solvent peak).
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.
-
Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where they are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a novel compound is depicted in the following diagram.
Caption: Workflow for spectroscopic analysis of a chemical compound.
Biological Activity of Pyrazole Carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals
Abstract: Pyrazole and its derivatives are recognized as pharmacologically significant scaffolds, integral to numerous therapeutic agents. This technical guide provides an in-depth analysis of the diverse biological activities of pyrazole carboxylic acid derivatives, with a specific focus on their anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data from recent studies into comparative tables, offers detailed protocols for key experimental assays, and visualizes complex biological pathways and workflows using Graphviz diagrams. The aim is to furnish a comprehensive resource that elucidates the therapeutic potential of this chemical class and guides future research and development efforts.
Introduction
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are considered "privileged structures" due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. The incorporation of a carboxylic acid moiety further enhances the molecule's potential for hydrogen bonding and salt formation, often improving its pharmacokinetic profile.
Pyrazole carboxylic acid derivatives have demonstrated a remarkable array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antifungal, and antiviral effects. Their versatile synthetic accessibility and diverse biological applications have made them a focal point of intensive research in the quest for novel therapeutic agents. This guide will delve into the core biological activities, presenting key data, experimental methodologies, and pathway visualizations to provide a thorough understanding of their potential in drug discovery.
Anticancer Activity
The uncontrolled proliferation of cells is a hallmark of cancer, making the inhibition of proliferative pathways a primary strategy in anticancer drug development. Pyrazole carboxylic acid derivatives have emerged as potent agents capable of interfering with cancer cell growth through various mechanisms.
Overview of Mechanisms
Several mechanisms of action have been attributed to the anticancer effects of these derivatives. Studies have shown that they can induce cell cycle arrest, notably at the G0/G1 interphase, effectively halting cell division. Other reported mechanisms include the inhibition of crucial enzymes like tubulin polymerization and various kinases involved in cell signaling pathways, as well as the induction of apoptosis (programmed cell death) in cancer cells.
Quantitative Data Summary: In Vitro Cytotoxicity
The cytotoxic potential of various pyrazole carboxylic acid derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.
| Compound/Derivative Class | Target Cell Line | Activity (IC50 µM) | Reference |
| Pyrazole Acetohydrazide Derivative | Ovarian Cancer (A2780) | 8.63 | [1] |
| Pyrazole Acetohydrazide Derivative | Ovarian Cancer (A2780) | 8.14 | [1] |
| Pyrazole Carbohydrazide Derivative | Breast Cancer (MDA-MB-231) | 6.36 | [1] |
| Pyrazole Carbohydrazide Derivative | Skin Cancer (B16F10) | 5.62 (pIC50) | [1] |
| Diphenyl Pyrazole-Chalcone (6b) | Squamous Cell Carcinoma (HNO-97) | 10.0 | [2] |
| Diphenyl Pyrazole-Chalcone (6d) | Squamous Cell Carcinoma (HNO-97) | 10.56 | [2] |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | Lung Cancer (A549) | 26 | [3] |
| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide | Gastric Cancer (BGC823) | 0.71 | [3] |
| Pyrazole Hydrazide Derivative | Melanoma (B16-F10) | 0.49 | [3] |
| Pyrazole Hydrazide Derivative | Breast Cancer (MCF-7) | 0.57 | [3] |
| Pyrazole-containing Derivative | Breast Cancer (MCF-7) | 0.01 | [3] |
| 3,5-diaminopyrazole-1-carboxamide | Liver Cancer (HePG2) | 6.57 | [4] |
| 3,5-diaminopyrazole-1-carboxamide | Colon Cancer (HCT-116) | 9.54 | [4] |
| 3,5-diaminopyrazole-1-carboxamide | Breast Cancer (MCF-7) | 7.97 | [4] |
Signaling Pathway Visualization: Cell Cycle Arrest
Certain pyrazole derivatives exert their anticancer effects by halting the cell cycle, preventing malignant cells from progressing to the DNA synthesis (S) phase.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5][6]
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours.[7] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.
Overview of Mechanisms
The primary mechanism for the anti-inflammatory action of many pyrazole carboxylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. The COX-2 isoform is inducibly expressed at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric protection, is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Some derivatives have also shown dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.
Quantitative Data Summary: COX Inhibition and In Vivo Efficacy
Table 3.2.1: In Vitro COX Inhibition
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Pyrazole-hydrazone (4a) | 5.64 | 0.67 | 8.41 | [8] |
| Pyrazole-hydrazone (4b) | 6.12 | 0.58 | 10.55 | [8] |
| Trimethoxy Pyrazole (5f) | 14.34 | 1.50 | 9.56 | [9] |
| Trimethoxy Pyrazole (6f) | 9.56 | 1.15 | 8.31 | [9] |
| Pyrazole Analogue (5u) | 130.12 | 1.79 | 72.73 | [10] |
| Pyrazole Analogue (5s) | 165.04 | 2.51 | 65.75 | [10] |
| Pyrazole Ester (15c) | 9.78 | 0.099 | 98.71 | [11] |
| Pyrazole Ester (19d) | 4.98 | 0.175 | 28.56 | [11] |
| Pyranopyrazole (10) | - | - | 7.83 | [12] |
| Pyranopyrazole (27) | - | - | 7.16 | [12] |
| Celecoxib (Reference) | 7.6 | 0.87 | 8.85 | [8] |
| Celecoxib (Reference) | 5.42 | 2.16 | 2.51 |[9] |
Table 3.2.2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound/Derivative | Dose | % Edema Inhibition | Reference |
|---|---|---|---|
| Pyrazole Analogue (5u) | - | 80.63% (after 3h) | [10] |
| Pyrazole Analogue (5s) | - | 78.09% (after 3h) | [10] |
| Pyrazole-hydrazone (4f) | - | 15-20% | [8] |
| Celecoxib (Reference) | - | 15.7-17.5% |[8] |
Signaling Pathway Visualization: COX-2 Inhibition
The anti-inflammatory effect is primarily achieved by blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins by the COX-2 enzyme.
Key Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13][14][15]
-
Animals: Use adult rats (e.g., Sprague Dawley or Wistar), weighing 180-250 g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=5-6 per group): a control group (vehicle), a reference group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the pyrazole derivatives.
-
Compound Administration: Administer the test compounds and the reference drug, typically via oral (p.o.) or intraperitoneal (i.p.) injection, 30-60 minutes before inducing inflammation.[13][16] The control group receives only the vehicle.
-
Inflammation Induction: Measure the initial volume/thickness of the right hind paw of each rat using a plethysmometer or a digital caliper.[13][16] Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.[13][17]
-
Edema Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume/thickness before and after the carrageenan injection. The percentage of inhibition of edema is calculated for each group using the formula:
-
% Inhibition = [(C - T) / C] × 100
-
Where C is the mean paw edema in the control group and T is the mean paw edema in the treated group.
-
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole carboxylic acid derivatives have shown promising activity against a variety of bacteria and fungi.
Overview of Spectrum
These compounds have been evaluated against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). Antifungal activity has also been reported against species like Aspergillus niger and various Candida strains.
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18]
| Compound/Derivative | Microorganism | Activity (MIC µg/mL) | Reference |
| Pyrazole Derivative (3) | Escherichia coli | 0.25 | [19] |
| Pyrazole Derivative (4) | Streptococcus epidermidis | 0.25 | [19] |
| Pyrazole Derivative (2) | Aspergillus niger | 1.0 | [19] |
| Pyrazole Derivative (3) | Microsporum audouinii | 0.5 | [19] |
| Pyrazole-thiazole hybrid | MRSA | <1.9 (MBC) | [20] |
| Pyrazole-thiazolidinone | E. coli | 16 | [20] |
| Carbothiohydrazide (21a) | Fungal strains | 2.9 - 7.8 | [21] |
| Carbothiohydrazide (21c) | S. aureus, B. subtilis, K. pneumoniae, E. coli | Equal to standard drugs | [21] |
| Imidazothiadiazole (21c) | Multi-drug resistant strains | 0.25 | [22] |
| Imidazothiadiazole (23h) | Multi-drug resistant strains | 0.25 | [22] |
| Diphenyl Pyrazole-Chalcone (6d) | MRSA | 15.7 | [2] |
| Diphenyl Pyrazole-Chalcone (6d) | E. coli | 7.8 | [2] |
Experimental Workflow Visualization: Antimicrobial Screening
The process of identifying new antimicrobial agents involves a systematic series of steps from synthesis to quantitative evaluation.
Key Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[23][24]
-
Reagent Preparation:
-
Prepare a 2x concentrated stock solution of the test compound in an appropriate solvent, then dilute it in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[25]
-
Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.[18]
-
-
Plate Preparation:
-
Using a sterile 96-well microtiter plate, dispense 100 µL of sterile broth into all wells.[25]
-
Add 100 µL of the 2x compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[25]
-
This creates a gradient of compound concentrations. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[25]
-
-
Inoculation: Inoculate all wells (except the sterility control) with 5-10 µL of the prepared bacterial suspension. The final volume in each well will be approximately 100-200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[26]
-
Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[23] The result can also be read using a plate reader.
Summary and Future Outlook
Pyrazole carboxylic acid derivatives represent a highly versatile and pharmacologically active class of compounds. The extensive body of research highlights their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The data summarized herein demonstrates potent activity, often in the low micromolar or even nanomolar range, against a variety of cancer cell lines, inflammatory enzymes, and pathogenic microbes.
Future research should focus on several key areas. Firstly, the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles (ADME/Tox) is crucial for translating these findings into clinical candidates. Secondly, a deeper investigation into the molecular mechanisms of action, including the identification of specific protein targets and signaling pathways, will enable more rational drug design. Finally, the exploration of hybrid molecules that combine the pyrazole carboxylic acid scaffold with other pharmacophores could lead to multi-target agents with enhanced efficacy and a reduced likelihood of resistance development. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutics.
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. criver.com [criver.com]
- 16. inotiv.com [inotiv.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. m.youtube.com [m.youtube.com]
Tautomeric Equilibria of 5-Hydroxypyrazole-3-Carboxylic Acids: A Technical Guide
The 5-hydroxypyrazole-3-carboxylic acid scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science. Its utility is intrinsically linked to its complex tautomeric behavior, which dictates its physicochemical properties, reactivity, and biological interactions. This technical guide provides an in-depth analysis of the tautomerism of this compound class, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles for researchers, scientists, and drug development professionals.
Principal Tautomeric Forms
5-Hydroxypyrazole-3-carboxylic acids can exist in several tautomeric forms, primarily through prototropic shifts. The three most significant forms are the hydroxyl-pyrazole (OH-form), the pyrazolin-5-one (NH-form), and the less common 2,4-dihydro-3H-pyrazol-3-one (CH-form). The equilibrium between these forms is dynamic and highly sensitive to environmental conditions.[1]
The predominant tautomers are generally the OH and NH forms, with their relative stability being influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring.[1][2]
Factors Influencing Tautomeric Equilibrium
The delicate balance between tautomers is dictated by several factors:
-
Solvent Polarity : This is one of the most critical factors. In non-polar solvents like chloroform (CDCl₃), the equilibrium often favors the CH form or dimeric structures of the OH form stabilized by hydrogen bonds.[3][4][5] Conversely, polar aprotic solvents like dimethyl sulfoxide (DMSO) tend to stabilize the more polar NH and OH forms, often leading to a mixture.[1][4][6] An increase in solvent polarity generally increases the population of the NH and zwitterionic OH forms.[2]
-
Substituents : Electron-donating groups on the pyrazole ring tend to shift the equilibrium towards the CH form.[1] Substituents at the N-1 position have a profound impact; for instance, 1-aryl-substituted pyrazolin-5-ones often show a mixture of tautomers.[1]
-
pH : The state of ionization of the carboxylic acid group and the pyrazole ring itself is pH-dependent, which in turn influences the tautomeric equilibrium. In basic solutions, deprotonation can favor specific tautomeric anions.
-
Temperature : Temperature can affect the equilibrium constant between tautomers, with studies often conducted at low temperatures to slow the proton exchange for NMR analysis.[7]
-
Concentration : In concentrated solutions, intermolecular hydrogen bonding can lead to the formation of aggregates like dimers, which can favor a specific tautomer, often the OH-form.[1][8]
Quantitative Analysis of Tautomer Populations
The precise ratio of tautomers is highly dependent on the specific compound and the conditions of measurement. While data for the parent 5-hydroxypyrazole-3-carboxylic acid is sparse, studies on related pyrazolone derivatives provide valuable insights into the expected equilibria.
| Compound Class | Solvent | Tautomer Ratio (CH : OH : NH) | Reference |
| 1-Substituted Pyrazolin-5-ones | Varies | 20 : 47 : 33 (%) | [1] |
| 1-Phenyl-3-methylpyrazolin-5-one | Varies | Mixture of OH and NH, with OH predominating | [8] |
| 3-Methylpyrazolin-5-one | CDCl₃ (low polarity) | Predominantly NH form | [1] |
| 3-Methylpyrazolin-5-one | DMSO (high polarity) | Predominantly NH form | [1] |
| 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole | Non-polar Solvents | Form A (keto) is most stable | [2] |
| 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole | Polar Solvents | Form C (enol) predominates | [2] |
Experimental Protocols for Tautomer Characterization
The elucidation of tautomeric structures and equilibria relies on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomerism in solution.[9] By analyzing chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, the predominant tautomeric form can be identified.
Methodology:
-
Sample Preparation: Dissolve the 5-hydroxypyrazole-3-carboxylic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra. For dynamic equilibria, low-temperature NMR may be required to slow the proton exchange between tautomers.[7]
-
Spectral Analysis:
-
¹H NMR: The presence of a signal for a methine proton at C4 (typically δ 2.5-3.5 ppm) is characteristic of the CH-form.[10] A broad signal in the δ 10-12 ppm range often corresponds to the hydroxyl proton of the OH-form.[3][4]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons are highly indicative. For example, the C5-carbon in 3-hydroxypyrazoles appears around 162 ppm, while the C3-carbon in 5-hydroxypyrazoles is found near 155 ppm.[11]
-
¹⁵N NMR: The chemical shifts of the nitrogen atoms provide unambiguous evidence. For instance, in 1-phenyl-1H-pyrazol-3-ol, the N-1 and N-2 signals appear around 192 ppm and 248 ppm, respectively, in CDCl₃.[3][5]
-
Coupling Constants: The geminal ²J[C-4, H-3(5)] coupling constant is a diagnostic tool: values of 9–11 Hz are typical for OH and CH forms, while a significantly smaller value of 4–5 Hz indicates the NH form.[10]
-
X-Ray Crystallography
X-ray crystallography provides definitive structural information of the tautomeric form present in the solid state.[12][13]
Methodology:
-
Crystallization: Grow single crystals of the compound from a suitable solvent. This step can be challenging and is often the rate-limiting factor.[13]
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam.[14]
-
Structure Solution and Refinement: Analyze the resulting diffraction pattern to determine the precise atomic coordinates, bond lengths, and angles, thereby revealing the exact tautomeric structure and any intermolecular interactions (like hydrogen-bonded dimers) in the crystal lattice.[7][15]
Computational Chemistry
Density Functional Theory (DFT) calculations are frequently used to predict the relative stabilities of different tautomers and to support experimental findings.[6][16]
Methodology:
-
Structure Modeling: Build the 3D structures of all possible tautomers in silico.
-
Energy Calculation: Perform geometry optimization and energy calculations using a suitable level of theory (e.g., B3LYP) and basis set.[16] Solvation effects can be included using models like the Polarizable Continuum Model (PCM).[17]
-
NMR Prediction: Use methods like Gauge-Invariant Atomic Orbital (GIAO) to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to assign tautomeric forms.[8][18]
Significance in Drug Discovery
Understanding tautomerism is not merely an academic exercise; it has profound implications for drug discovery and development.[19] The specific tautomer present influences:
-
Receptor Binding: Different tautomers have distinct shapes and hydrogen bond donor/acceptor patterns, leading to different binding affinities with biological targets.
-
Pharmacokinetics: Properties like solubility, membrane permeability, and metabolic stability are tautomer-dependent, affecting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[19]
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims.
By thoroughly characterizing the tautomeric behavior of 5-hydroxypyrazole-3-carboxylic acids, researchers can make more informed decisions in the design and optimization of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Study of Proton Transfer in Tautomers of 3- and 5-Hydroxypyrazole Assisted by Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51985-95-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, registered under CAS number 51985-95-6. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating key technical data and methodologies. While the pyrazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, it is important to note that specific biological data for this particular compound is not extensively available in the public domain. This guide will focus on the established chemical characteristics and provide a potential synthetic route based on analogous chemical reactions.
Chemical Structure and Properties
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position, a hydroxyl group at the C5 position, and a methyl carboxylate group at the C3 position.
Physicochemical Properties
The key physicochemical properties of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 51985-95-6 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O₃ | [1][3] |
| Molecular Weight | 156.14 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 195-200 °C | [1] |
| Boiling Point (Predicted) | 230.4 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.288 g/cm³ | [2] |
| InChI Key | IWOKRTHKTAEDLP-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)c1cc(O)n(C)n1 | [1] |
Spectroscopic Data
-
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the N-methyl protons, the methoxy protons of the ester, and the proton on the pyrazole ring.
-
¹³C NMR: The carbon NMR would display unique resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the methyl carbons. A study on related pyrazole derivatives provides insights into the expected chemical shifts.[4]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ). The NIST WebBook provides mass spectral data for the closely related ethyl ester, which can be used as a reference for fragmentation patterns.[5]
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves a one-pot, two-component reaction between methylhydrazine and dimethyl acetylenedicarboxylate (DMAD).
Caption: Proposed synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[6]
Materials:
-
Methylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous solvent (e.g., toluene, methanol, or a mixture thereof)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an equimolar amount of methylhydrazine in the chosen anhydrous solvent.
-
To this solution, add an equimolar amount of dimethyl acetylenedicarboxylate (DMAD) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
Workflow Diagram:
Caption: Synthetic workflow for the target compound.
Biological Activity and Potential Applications
There is a significant lack of published studies detailing the specific biological activities or mechanism of action of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. However, the pyrazole nucleus is a well-known pharmacophore present in a wide range of biologically active compounds.[7][8][9]
General Activities of Pyrazole Derivatives
Pyrazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[9]
-
Antimicrobial: Various pyrazole-containing compounds have demonstrated antibacterial and antifungal properties.[7]
-
Anticancer: Some pyrazole derivatives have been investigated for their potential as anticancer agents.[7]
-
Enzyme Inhibition: The pyrazole scaffold has been utilized in the design of inhibitors for various enzymes.[10]
Potential Signaling Pathway Interactions (Hypothetical)
Given the known activities of pyrazole-containing drugs, it is conceivable that Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate could interact with various biological pathways. The diagram below illustrates a generalized signaling pathway that is often targeted by small molecule inhibitors, which could be a starting point for investigating the biological effects of this compound.
Caption: A generalized cell signaling pathway.
It is crucial to emphasize that the biological activity and pathway interactions for CAS 51985-95-6 have not been experimentally determined and the information presented here is based on the activities of structurally related compounds. Further research, including in vitro and in vivo studies, is necessary to elucidate the pharmacological profile of this specific molecule.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemical compounds in a laboratory setting should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.
Conclusion
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51985-95-6) is a well-defined chemical entity with established physicochemical properties. While a specific experimental protocol for its synthesis is not published, a reliable method can be inferred from the synthesis of analogous compounds. The primary knowledge gap for this molecule lies in its biological activity and mechanism of action. Given the pharmacological importance of the pyrazole scaffold, this compound represents an interesting candidate for further investigation in drug discovery and development programs. Researchers are encouraged to conduct biological screening to explore its potential therapeutic applications.
References
- 1. Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 97 51985-95-6 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 51985-95-6 | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester - Capot Chemical [capotchem.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Advancement of Methyl-Hydroxypyrazole Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry for over a century. Its journey began in 1883 with Ludwig Knorr's landmark synthesis of a pyrazole derivative, a discovery that laid the groundwork for a vast and diverse field of chemical and therapeutic exploration.[1][2] Among the myriad of pyrazole derivatives, methyl-hydroxypyrazole carboxylic acids have emerged as a class of significant interest, serving as crucial intermediates in the synthesis of agrochemicals and as promising scaffolds for the development of novel therapeutic agents. This in-depth technical guide traces the discovery and history of these compounds, details their synthesis, presents key quantitative data, and visualizes their role in biological pathways.
Historical Perspective: From Knorr's Discovery to Modern Agrochemicals
The history of pyrazole chemistry is inextricably linked to Ludwig Knorr's pioneering work in 1883. His condensation of ethyl acetoacetate with phenylhydrazine, now famously known as the Knorr pyrazole synthesis, opened the door to the systematic preparation of this class of heterocyclic compounds.[1][2] While early research focused on the fundamental reactivity and properties of the pyrazole ring, the 20th century saw a surge in the exploration of their biological activities.
The specific lineage of methyl-hydroxypyrazole carboxylic acids gained prominence with the rise of the agrochemical industry. Researchers discovered that these compounds served as valuable precursors for the synthesis of potent herbicides and fungicides. For instance, 1-methyl-5-hydroxypyrazole is a key intermediate in the production of pyrazole-based herbicides.[3] This industrial demand spurred the development of efficient and scalable synthetic routes, many of which are now detailed in patent literature. These methods often represent an evolution of the classical Knorr synthesis, optimized for yield, purity, and cost-effectiveness.
Synthetic Methodologies: A Journey of Refinement
The synthesis of methyl-hydroxypyrazole carboxylic acids has evolved significantly since the foundational work of Knorr. Modern methods are tailored to achieve specific substitution patterns on the pyrazole ring, a critical factor in determining the final compound's biological activity.
Key Synthetic Strategies:
-
Modified Knorr Synthesis: This remains a fundamental approach, involving the cyclocondensation of a β-ketoester with a substituted hydrazine. For example, the synthesis of 1-methyl-5-hydroxypyrazole-4-carboxylic acid can be achieved by reacting a dialkyl acylmalonate with methylhydrazine.
-
Ring Formation from Hydrazones: Another common strategy involves the reaction of a hydrazone with a 1,3-dicarbonyl compound or its equivalent. This method offers flexibility in introducing various substituents.
-
Multi-component Reactions: Modern synthetic chemistry has embraced one-pot, multi-component reactions to enhance efficiency. These methods allow for the construction of complex pyrazole derivatives in a single step from readily available starting materials.
Detailed Experimental Protocols
Synthesis of 1-Methyl-5-hydroxypyrazole-4-carboxylic Acid Ethyl Ester:
This procedure is adapted from patented industrial processes and represents a common route to this key intermediate.
Materials:
-
Diethyl ethoxymethylenemalonate
-
Methylhydrazine
-
Ethanol
Procedure:
-
Diethyl ethoxymethylenemalonate (1.0 eq) is dissolved in ethanol.
-
The solution is cooled to 0-5 °C in an ice bath.
-
Methylhydrazine (1.0 eq) is added dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-methyl-5-hydroxypyrazole-4-carboxylic acid ethyl ester.
Hydrolysis to 1-Methyl-5-hydroxypyrazole-4-carboxylic Acid:
Materials:
-
1-Methyl-5-hydroxypyrazole-4-carboxylic acid ethyl ester
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
The ethyl ester (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
The mixture is heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 2-3.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield the final carboxylic acid.
Quantitative Data Summary
The following tables summarize key physicochemical and biological data for representative methyl-hydroxypyrazole carboxylic acids.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | 126.11 | 225-227 | 3.5 (estimated) |
| 1-Methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | 126.11 | 142-144 | 3.2 (estimated) |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | 126.11 | 235-237 | 3.8 (estimated) |
| 1-Methyl-5-hydroxy-1H-pyrazole-4-carboxylic acid | C5H6N2O3 | 142.11 | >300 | Not available |
Table 2: Biological Activity Data
| Compound/Derivative Class | Target | Assay Type | IC50 / Ki | Reference |
| Pyrazole carboxylic acid derivatives | Rat long-chain L-2-hydroxy acid oxidase 2 (Hao2) | Enzyme inhibition assay | Potent inhibition observed | [4] |
| 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine oxidase B (MAO-B) | Enzyme inhibition assay | High activity reported | [5] |
| 1H-Pyrazole-4-carboxylic acid ethyl esters | IL-8 and fMLPOMe-stimulated neutrophil chemotaxis | Cell-based assay | IC50 = 0.19–2 nM for most active compound | [5] |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | Human carbonic anhydrase IX and XII | Enzyme inhibition assay | Ki in the range of 4–50 µM | [6] |
Role in Biological Signaling Pathways
Recent research has unveiled the potential of methyl-hydroxypyrazole carboxylic acids and their derivatives as modulators of key biological pathways implicated in various diseases.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. Its aberrant activity is linked to several cancers. Certain 5-hydroxypyrazole derivatives have been identified as reversible inhibitors of LSD1. By inhibiting LSD1, these compounds can alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the suppression of oncogenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its remarkable versatility and synthetic tractability have led to the development of a multitude of clinically successful drugs and promising therapeutic candidates. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Key Therapeutic Targets and Quantitative Bioactivity
Pyrazole derivatives have demonstrated significant activity against a diverse array of biological targets, primarily categorized into protein kinases, enzymes involved in inflammation, and various microbial targets.
Protein Kinase Inhibition
A significant number of pyrazole-containing drugs are potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Disease Indication(s) |
| Ruxolitinib | JAK1 | 3.3 | Myelofibrosis, Polycythemia Vera |
| JAK2 | 2.8 | ||
| TYK2 | 19 | ||
| JAK3 | 428 | ||
| Crizotinib | ALK | ~20-50 | Non-Small Cell Lung Cancer |
| ROS1 | ~20-50 | ||
| MET | ~5 | ||
| Afuresertib | Akt1 | 0.02 | Cancer (in clinical trials) |
| Akt2 | 2 | ||
| Akt3 | 2.6 | ||
| Ravoxertinib | ERK1 | 6.1 | Cancer (in clinical trials) |
| ERK2 | 3.1 | ||
| Compound 16 | Chk2 | 48.4 | Cancer (preclinical) |
| Compound 17 | Chk2 | 17.9 | Cancer (preclinical) |
Anti-inflammatory Activity
The anti-inflammatory properties of several pyrazole compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Table 2: Inhibitory Activity of Pyrazole-Based Anti-inflammatory Agents
| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Celecoxib | COX-1 | 15 | ~30 |
| COX-2 | 0.04 |
Anticancer Activity
The antiproliferative effects of pyrazole derivatives have been demonstrated against a wide range of cancer cell lines.
Table 3: Cytotoxic Activity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | GI50/IC50 (µM) |
| 1,3-diphenyl-pyrazole derivative | K562 (Leukemia) | 0.021 |
| A549 (Lung Cancer) | 0.69 | |
| MCF-7 (Breast Cancer) | 1.7 | |
| Pyrazolo[1,5-a]pyrimidine derivative | HCT116 (Colon Carcinoma) | Varies |
| UO31 (Renal Cancer) | Varies | |
| HepG2 (Liver Carcinoma) | Varies | |
| Pyrazoline benzenesulfonamide derivative | A549 (Lung Cancer) | Potent activity reported |
| MCF-7 (Breast Cancer) | Potent activity reported | |
| HeLa (Cervical Cancer) | Potent activity reported | |
| COLO 205 (Colon Cancer) | Potent activity reported |
Antimicrobial Activity
Pyrazole-containing compounds have shown promising activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.
Table 4: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Aminoguanidine-derived 1,3-diphenyl pyrazole | Staphylococcus aureus | 1-8 |
| Escherichia coli | 1 | |
| Imidazo-pyridine substituted pyrazole | Gram-positive bacteria | <1 |
| Gram-negative bacteria | <1 | |
| Thiazolo-pyrazole derivative | MRSA | 4 |
| Pyrazole-thiazole hybrid | S. aureus | 1.9-3.9 |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9 |
| Candida albicans | 7.8 | |
| Staphylococcus aureus | 62.5-125 | |
| Klebsiella pneumoniae | 62.5-125 |
Signaling Pathways Targeted by Pyrazole Compounds
Pyrazole-based inhibitors often target key nodes in cellular signaling pathways that are critical for cell growth, proliferation, and survival.
Figure 1: Inhibition of the JAK/STAT signaling pathway by pyrazole-based inhibitors.
Figure 2: Inhibition of the PI3K/Akt signaling pathway by pyrazole-based inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the therapeutic potential of pyrazole compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the activity of a target kinase and the inhibitory potential of a pyrazole compound.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate
-
ATP (Adenosine Triphosphate)
-
Pyrazole test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a white assay plate, add 2.5 µL of the diluted pyrazole compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase enzyme solution.
-
Incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the percentage of inhibition against the logarithm of the pyrazole compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 3: Experimental workflow for an in vitro kinase inhibition assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of pyrazole compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Pyrazole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the pyrazole compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 4: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a pyrazole compound against a specific microorganism.
Materials:
-
Microorganism to be tested
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Pyrazole test compound
-
Standard antibiotic (positive control)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative growth assessment)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism in the growth medium, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrazole compound in the growth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a positive control well (inoculum without compound) and a negative control well (medium only).
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a plate reader.
Figure 5: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The diverse range of therapeutic targets and the potent bioactivities of pyrazole derivatives underscore their importance in developing novel treatments for a wide spectrum of diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of pyrazole-based drug development. Future efforts in this area will likely focus on the design of more selective and potent inhibitors, as well as the exploration of novel therapeutic applications for this versatile heterocyclic core.
The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 1-Methyl-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-pyrazole moiety has solidified its position as a privileged scaffold in modern medicinal chemistry. Its inherent structural features, including metabolic stability and the capacity for precise molecular interactions, have propelled a multitude of derivatives into preclinical and clinical development for a wide array of therapeutic applications. This in-depth technical guide delineates the core structure-activity relationships (SAR) of 1-methyl-pyrazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document provides a comprehensive overview of quantitative biological data, detailed experimental methodologies, and visual representations of key processes to empower researchers in the rational design of novel therapeutic agents.
Quantitative Biological Data of 1-Methyl-Pyrazole Derivatives
The biological activity of 1-methyl-pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring and its appended functionalities. The following tables summarize the quantitative data for various derivatives, offering a comparative landscape of their potency against different biological targets.
Anticancer Activity
1-methyl-pyrazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases and other cellular targets involved in tumorigenesis.
Table 1: Anticancer Activity of 1-Methyl-Pyrazole Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Key Structural Features |
| Kinase Inhibitors | |||
| Compound 3 | EGFR | 0.06 | Fused pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine core with 5-imino and 6-amino groups.[1][2] |
| Erdafitinib | FGFR | - | N-methyl pyrazole moiety. |
| Compound 4a | EGFR | 0.31 | Pyrazole derivative.[3] |
| Compound P-6 | Aurora-A Kinase | 0.11 | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one structure.[4][5] |
| Compound 36 | CDK2 | 0.199 | Pyrazole derivative.[6] |
| Cytotoxic Agents | |||
| Compound 22 | MCF-7 (Breast) | 2.82-6.28 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid.[6] |
| Compound 23 | A549 (Lung) | 2.82-6.28 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid.[6] |
| Compound 37 | MCF-7 (Breast) | 5.21 | Pyrazole ring-containing isolongifolanone derivative.[6] |
| Compound 41 | MCF-7 (Breast) | 1.937 µg/mL | Pyrazolo[4,3-c]pyridine derivative.[6] |
| Compound 42 | HCT116 (Colon) | 2.914 µg/mL | Pyrazolo[4,3-c]pyridine derivative.[6] |
| Compound 53 | HepG2 (Liver) | 15.98 | 5-alkylated selanyl-1H-pyrazole derivative.[6] |
| Compound 54 | HepG2 (Liver) | 13.85 | 4-amino-5-substituted selenolo[2,3-c]pyrazole analog.[6] |
Antimicrobial Activity
The structural versatility of 1-methyl-pyrazoles has been exploited to develop potent antimicrobial agents against a range of bacterial and fungal pathogens, including drug-resistant strains.
Table 2: Antimicrobial Activity of 1-Methyl-Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Key Structural Features |
| Compound 7b | Pseudomonas syringae pv. actinidiae | 1.56 (MIC90) | 1-methyl-1H-pyrazol-5-amine with a disulfide moiety.[7] |
| Compound 7f | Valsa mali | 0.64 (EC50) | 1-methyl-1H-pyrazol-5-amine with a disulfide moiety.[7] |
| A Pyrazole-Thiazole Hybrid | MRSA | <0.2 (MBC) | Pyrazole-thiazole hybrid structure.[8] |
| Dihydrotriazine substituted pyrazole | MRSA | 1 | Dihydrotriazine substituent on the pyrazole core.[8] |
| Dihydrotriazine substituted pyrazole | E. coli | 1 | Dihydrotriazine substituent on the pyrazole core.[8] |
| Pyrazole-derived oxazolidinone | MRSA | 0.25-2.0 | Oxazolidinone moiety attached to the pyrazole.[8] |
Anti-inflammatory Activity
1-methyl-pyrazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.
Table 3: Anti-inflammatory Activity of 1-Methyl-Pyrazole Derivatives
| Compound ID | Target | IC50 (µM) | Key Structural Features |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 3-trifluoromethyl and 5-aryl substitutions.[9] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | 3-trifluoromethyl and 5-aryl substitutions.[9] |
| Pyrazole-chalcone hybrid | COX-2 | 0.03 | Hybrid structure of pyrazole and chalcone.[9] |
| Pyrazole-chalcone hybrid | 5-LOX | 0.15 | Hybrid structure of pyrazole and chalcone.[9] |
| Bipyrazole 76 | COX-2 | 8.5 | Methylsulfanyl group.[10] |
Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the evaluation of 1-methyl-pyrazole derivatives.
General Synthesis of 1-Methyl-Pyrazole Derivatives
A common synthetic route to 1-methyl-pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine.
-
Materials: 1,3-dicarbonyl compound, methylhydrazine, ethanol (or other suitable solvent), and a catalytic amount of acid (e.g., acetic acid) or base.
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add methylhydrazine to the solution, often dropwise, while stirring.
-
If required, add a catalytic amount of acid or base.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1-methyl-pyrazole derivative.
-
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.
-
Add the kinase enzyme solution to all wells.
-
Incubate the plate to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition relative to the negative control and determine the IC50 value.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: Human cancer cell line (e.g., A549, MCF-7), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, test compounds, and a solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials: Bacterial or fungal strain, Mueller-Hinton broth (or other suitable growth medium), test compounds, and 96-well microtiter plates.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a microtiter plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions for the microorganism.
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the structure-activity relationship of 1-methyl-pyrazole derivatives.
Caption: General synthetic workflow for 1-methyl-pyrazole derivatives.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Simplified signaling pathway inhibition by 1-methyl-pyrazole derivatives.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide on the Solubility of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols and frameworks for researchers to generate and standardize such data.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous biologically active molecules. Understanding its solubility in a range of organic solvents is crucial for various stages of the drug development process, including synthesis, purification, formulation, and pharmacokinetic studies. This guide outlines the standard procedures for both qualitative and quantitative solubility assessment.
Physicochemical Properties
A summary of the known physicochemical properties of the methyl ester of the target compound, Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, is provided below as a reference. These properties can influence the solubility of the parent carboxylic acid.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| Melting Point | 195-200 °C | [1] |
| Form | Solid | [1] |
| InChI Key | IWOKRTHKTAEDLP-UHFFFAOYSA-N | [1] |
| CAS Number | 51985-95-6 | [1] |
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of this compound, which contains both polar functional groups (carboxylic acid, hydroxyl, and pyrazole nitrogens) and a nonpolar methyl group, suggests it will exhibit a range of solubilities in different organic solvents. Its ability to act as both a hydrogen bond donor and acceptor will significantly influence its interaction with protic and aprotic solvents.
Experimental Protocols for Solubility Determination
Precise and reproducible experimental protocols are essential for generating reliable solubility data. Below are detailed methodologies for qualitative and quantitative solubility assessment.
This method provides a rapid assessment of a compound's solubility in various solvents and helps to classify it based on its functional groups.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).
-
After each addition, shake the test tube vigorously for at least 30 seconds.
-
Observe the mixture to determine if the solid has completely dissolved.
-
Record the compound as "soluble," "partially soluble," or "insoluble" in the given solvent at that concentration.
A general workflow for solubility classification is presented below.
Figure 1: Experimental workflow for qualitative solubility classification.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvents of high purity
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vials in an orbital shaker or on a stirrer plate at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
-
Calculate the solubility in units such as mg/mL or mol/L.
The general workflow for this quantitative method is depicted below.
Figure 2: Workflow for quantitative solubility determination using the shake-flask method.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison across different solvents. A template for data presentation is provided below.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | ||
| Ethanol | 24.5 | ||
| Acetone | 20.7 | ||
| Ethyl Acetate | 6.0 | ||
| Dichloromethane | 9.1 | ||
| Toluene | 2.4 | ||
| Hexane | 1.9 | ||
| Other |
Conclusion
References
A Technical Guide to Theoretical and Computational Studies of Pyrazole Carboxylic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the study of pyrazole carboxylic acids, a class of heterocyclic compounds with significant therapeutic potential. The guide details the application of Density Functional Theory (DFT) for the elucidation of molecular structures and properties, Quantitative Structure-Activity Relationship (QSAR) modeling for the prediction of biological activity, and molecular docking to understand ligand-protein interactions. Detailed protocols for these computational experiments are provided, alongside a comprehensive compilation of quantitative data from recent studies. Furthermore, this guide visualizes key workflows and signaling pathways, such as the JAK-STAT pathway, to illustrate the practical application of these computational approaches in modern drug discovery and development.
Introduction
Pyrazole carboxylic acids are a versatile class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of the pyrazole ring, combined with the reactivity of the carboxylic acid group, make these molecules attractive scaffolds for the design of novel therapeutic agents.
Computational chemistry and molecular modeling have become indispensable tools in the rational design and development of drugs based on the pyrazole carboxylic acid core. These methods provide valuable insights into the physicochemical properties, reactivity, and biological activity of these compounds, thereby accelerating the drug discovery process. This guide will delve into the core theoretical and computational techniques used to study pyrazole carboxylic acids, offering both foundational knowledge and practical protocols for researchers in the field.
Theoretical and Computational Methodologies
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties of pyrazole carboxylic acids with a high degree of accuracy.
A typical DFT calculation for a pyrazole carboxylic acid derivative involves the following steps:
-
Molecular Structure Input: The 3D structure of the pyrazole carboxylic acid molecule is created using a molecular builder and editor.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is crucial for obtaining accurate predictions of molecular properties. A commonly used method is the B3LYP functional with a basis set such as 6-31G(d) or 6-311++G(d,p).
-
Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
-
Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution and intramolecular interactions.
-
A general workflow for DFT calculations is depicted below:
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Diethyl Butynedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of pyrazole derivatives, specifically diethyl 1H-pyrazole-3,5-dicarboxylate, through the cyclocondensation reaction of diethyl butynedioate with hydrazine hydrate. Pyrazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug discovery. This protocol offers a straightforward and efficient method for the preparation of a key pyrazole intermediate, which can be further modified to generate a diverse library of bioactive molecules. The presented methodology is suitable for laboratory-scale synthesis and can be adapted for the preparation of various substituted pyrazole derivatives.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a variety of drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The synthesis of substituted pyrazoles is, therefore, a topic of significant interest in organic and medicinal chemistry.
One of the classical and effective methods for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. Diethyl butynedioate (also known as diethyl acetylenedicarboxylate) serves as a versatile precursor to the 1,3-dicarbonyl moiety and readily undergoes reaction with hydrazines to yield pyrazole derivatives. This application note details a specific protocol for the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate, a valuable intermediate for further chemical elaboration.
Reaction Scheme
The synthesis proceeds via a Michael addition of hydrazine to the electron-deficient alkyne of diethyl butynedioate, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring.
Caption: General reaction scheme for the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate.
Experimental Protocol
This protocol describes the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate.
Materials:
-
Diethyl butynedioate (Diethyl acetylenedicarboxylate)
-
Hydrazine hydrate (or other hydrazine derivatives)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating and stirring apparatus (magnetic stirrer with heating mantle)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl butynedioate (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Wash the ethereal solution with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure diethyl 1H-pyrazole-3,5-dicarboxylate.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate.
| Parameter | Value |
| Reactants | |
| Diethyl Butynedioate | 1.0 eq |
| Hydrazine Hydrate | 1.1 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 3 hours |
| Product | |
| Product Name | Diethyl 1H-pyrazole-3,5-dicarboxylate |
| Appearance | Pale yellow crystalline powder[1] |
| Molecular Formula | C₉H₁₂N₂O₄[1] |
| Molecular Weight | 212.21 g/mol [1] |
| Melting Point | 51-55 °C[1] |
| Yield | 51-53% (reported for a similar procedure)[2] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of diethyl 1H-pyrazole-3,5-dicarboxylate.
References
Application Notes: 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid as a pivotal chemical intermediate in the synthesis of biologically active molecules. The following sections detail its application in the preparation of advanced pyrazole derivatives, with a focus on the synthesis of key precursors for potent enzyme inhibitors.
Introduction
This compound and its esters are valuable building blocks in medicinal chemistry. The pyrazole scaffold is a core component of numerous pharmaceuticals due to its ability to engage in various biological interactions. This intermediate provides a versatile platform for the synthesis of substituted pyrazoles with a range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. Its strategic functionalization allows for the facile introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Key Application: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine
A significant application of this compound is its use as a precursor in the multi-step synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine. This amine is a crucial intermediate for the development of various therapeutic agents, including kinase inhibitors. The synthetic route involves the initial formation of the ethyl ester of this compound, followed by bromination, hydrolysis, and subsequent functional group manipulations to yield the target amine.
Experimental Workflow for the Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine
The following diagram outlines the key steps in the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, starting from diethyl butynedioate and utilizing this compound ethyl ester as a key intermediate.
Caption: Synthetic pathway to 5-bromo-1-methyl-1H-pyrazol-3-amine.
Detailed Experimental Protocols
The following protocols are based on established synthetic methods for the preparation of 5-bromo-1-methyl-1H-pyrazol-3-amine, with this compound ethyl ester as a key intermediate.
Protocol 1: Synthesis of this compound ethyl ester
-
Dissolve diethyl butynedioate in diethyl ether and cool the solution to -10 °C.
-
Slowly add a 40% aqueous solution of methylhydrazine dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction to proceed for 30 minutes at -5 °C.
-
Collect the resulting white solid by suction filtration and wash the filter cake with diethyl ether.
-
Dry the intermediate under low pressure.
-
Heat the intermediate in an oil bath at 100 °C to effect cyclization.
-
After the reaction is complete, dry the product under vacuum to obtain this compound ethyl ester.
Protocol 2: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester [1]
-
Dissolve this compound ethyl ester (4.5 g, 26.5 mmol) in acetonitrile.[1]
-
Add tribromooxyphosphorus (38 g, 132.5 mmol) to the solution.[1]
-
Heat the mixture to reflux and maintain for 15 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture and slowly pour it into a precooled saturated sodium carbonate solution.[1]
-
Filter the mixture and extract the filtrate with ethyl acetate.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[1]
Protocol 3: Synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid [1]
-
Dissolve 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (23.2 g, 0.1 mol) in 150 mL of ethanol.[1]
-
Add 100 mL of a 10% sodium hydroxide solution and stir at room temperature for 2 hours.[1]
-
Monitor the reaction by TLC. Upon completion, remove excess ethanol under vacuum.
-
Extract the aqueous residue with ethyl acetate.
-
Adjust the pH of the aqueous phase to 9 with 2N hydrochloric acid and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the product as a white solid.[1]
Protocol 4: Synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate [1]
-
Dissolve 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (2.5 g, 12.3 mmol) in 18 mL of N,N-dimethylformamide.
-
Add 40 mL of tert-butyl alcohol and dimethyl azido phosphate (3.56 g, 12.9 mmol).[1]
-
Heat the reaction mixture to 100 °C for 4 hours, monitoring by TLC.[1]
-
After completion, add 30 mL of water and extract with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate and purify by column chromatography to obtain the product.[1]
Protocol 5: Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine
-
Dissolve tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate in a 50% solution of trifluoroacetic acid in dichloromethane.
-
Stir the reaction at room temperature for 1 hour, monitoring by TLC.
-
Upon completion, remove the solvent under vacuum.
-
Neutralize the residue with a saturated sodium carbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the final product.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine.
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 2 | This compound ethyl ester | Tribromooxyphosphorus, Acetonitrile | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | 55.9 |
| 3 | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Sodium hydroxide, Ethanol | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 93.2 |
| 4 | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Dimethyl azido phosphate, tert-Butyl alcohol | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate | 50.4 |
Biological Relevance: Targeting the p38 MAP Kinase Pathway
Derivatives of 5-bromo-1-methyl-1H-pyrazol-3-amine are potent inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in the inflammatory response by regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Overactivation of this pathway is implicated in various inflammatory diseases. Therefore, inhibitors of p38 MAP kinase are attractive therapeutic targets for the treatment of conditions like rheumatoid arthritis and Crohn's disease.
The pyrazole scaffold, accessible through the synthetic routes described above, serves as a key pharmacophore for designing selective and potent p38 MAP kinase inhibitors.
p38 MAP Kinase Signaling Pathway and Inhibition
The following diagram illustrates the central role of p38 MAP kinase in the inflammatory signaling cascade and the mechanism of its inhibition by pyrazole-based inhibitors.
Caption: Inhibition of the p38 MAP kinase pathway by pyrazole derivatives.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pyrazole derivatives with significant therapeutic potential. The detailed protocols and workflow provided herein offer a clear pathway for the synthesis of key building blocks like 5-bromo-1-methyl-1H-pyrazol-3-amine, which are instrumental in the development of targeted therapies, particularly for inflammatory diseases through the inhibition of the p38 MAP kinase pathway. These application notes serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
References
The Versatility of Pyrazole Compounds in Medicinal Chemistry: A Comprehensive Overview
For Researchers, Scientists, and Drug Development Professionals
Pyrazole, a five-membered heterocyclic aromatic organic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Its unique structural features allow for diverse substitutions, leading to the development of potent and selective therapeutic agents. This document provides a detailed overview of the applications of pyrazole compounds in medicinal chemistry, with a focus on their anticancer and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in the field of drug discovery and development.
Application Notes
Anticancer Applications
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key molecules and pathways involved in cancer cell proliferation, survival, and metastasis.[3][4] Numerous pyrazole-containing drugs are currently in clinical use or under investigation for the treatment of various malignancies.
Mechanisms of Anticancer Activity:
-
Cyclin-Dependent Kinase (CDK) Inhibition: Pyrazole compounds have been developed as potent inhibitors of CDKs, which are crucial for cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3][4]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Pyrazole derivatives can act as EGFR inhibitors, blocking downstream signaling pathways and thereby inhibiting tumor growth.[3][4]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. Pyrazole-based BTK inhibitors have shown remarkable efficacy in treating certain types of leukemia and lymphoma.[2]
-
Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are essential for cell division. Some pyrazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[3][5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Pyrazole derivatives have been shown to inhibit VEGFR, a key regulator of angiogenesis.[6]
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazole compounds are well-established, with the most notable example being the selective COX-2 inhibitor, Celecoxib.[7] These compounds primarily exert their effects by modulating the inflammatory cascade.
Mechanisms of Anti-inflammatory Activity:
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Pyrazole-containing compounds can selectively inhibit COX-2, thereby reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]
Quantitative Data
The following tables summarize the in vitro and in vivo activities of representative pyrazole compounds.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound/Drug | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Axitinib | HT29, PC3, A549, U87MG | VEGFR-2 | 3.17 - 6.77 | [3] |
| Compound 25 | HT29, PC3, A549, U87MG | VEGFR-2 | 3.17 - 6.77 | [6] |
| Compound 52 | - | - | - | [8] |
| Compound 33 | B16-F10, MCF-7 | - | 0.49, 0.57 | [8] |
| Compound 50 | MCF-7, A549, HeLa | - | 0.83 - 1.81 | [8] |
| Crizotinib | - | ALK/ROS1 | - | [2] |
| Ruxolitinib | - | JAK1/JAK2 | - | [2] |
| Ibrutinib | - | BTK | - | [2] |
| Niraparib | - | PARP | - | [2] |
| Baricitinib | - | JAK1/JAK2 | - | [2] |
| Pralsetinib | - | RET | - | [2] |
| Zanubrutinib | - | BTK | - | [2] |
| Compound 48 | HCT116, HeLa | Haspin kinase | 1.7, 3.6 | [6] |
| Compound 53 | HepG2 | EGFR/VEGFR-2 | 15.98 | [6] |
| Compound 54 | HepG2 | EGFR/VEGFR-2 | 13.85 | [6] |
| Compound 59 | HepG2 | DNA | 2 | [6] |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Drug | Assay | Target | IC50 (µM) / % Inhibition | Reference |
| Celecoxib | In vitro COX inhibition | COX-2 | - | [7] |
| Compound 9b | Carrageenan-induced paw edema | - | Active | [9] |
| Compound 9d | Carrageenan-induced paw edema | - | Active | [9] |
| Compound 9f | Carrageenan-induced paw edema | - | Active | [9] |
| Compound 5a | Carrageenan-induced paw edema | - | ≥84.2% | [9] |
| Indomethacin | Carrageenan-induced paw edema | COX-1/COX-2 | 86.72% | [9] |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Anticancer Activity
This protocol describes a method for determining cytotoxicity based on the measurement of cellular protein content.[4][10]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium
-
Test pyrazole compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test pyrazole compound for a specified period (e.g., 48-72 hours). Include untreated control wells.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air-dry the plates.[5][11]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[4] Air-dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate spectrophotometer.[4]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test pyrazole compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test pyrazole compound or the standard drug to the animals (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[9]
Materials:
-
96-well plates
-
Human recombinant COX-2 enzyme
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test pyrazole compounds
-
Fluorometric or colorimetric detection reagent
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the COX-2 enzyme, heme, arachidonic acid, and test compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the COX-2 enzyme and various concentrations of the test pyrazole compound to the wells of a 96-well plate. Incubate for a specific time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: After a set incubation period, add the detection reagent to measure the amount of prostaglandin produced.
-
Data Analysis: Measure the signal (fluorescence or absorbance) using a microplate reader. Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole compounds and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcb.berkeley.edu [mcb.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. [PDF] Microtubule polymerization dynamics. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis (MAOS) of Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technique for the rapid and efficient synthesis of heterocyclic compounds, including pyrazoles and their derivatives.[1][2] Pyrazoles are a class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] Compared to conventional heating methods, MAOS offers several advantages, such as dramatically reduced reaction times (from hours to minutes), improved product yields, and enhanced purity.[5][6] This "green" chemistry approach often allows for solvent-free reactions, further minimizing environmental impact.[7][8]
These application notes provide detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, along with comparative data on reaction conditions and yields.
Protocol 1: One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolone Derivatives
This protocol describes an efficient one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives from a β-ketoester, a hydrazine, and an aldehyde under microwave irradiation without the use of a solvent.[9] This method is advantageous for its simplicity, speed, and high yields.[9][10]
Experimental Protocol:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the β-ketoester (0.45 mmol), hydrazine (0.3 mmol), and aldehyde (0.3 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 420 W for 10 minutes.[9]
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Logical Relationship of One-Pot Synthesis
Caption: One-pot synthesis of 4-arylidenepyrazolones.
Data Summary:
| Entry | β-Ketoester | Hydrazine | Aldehyde | Power (W) | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate | Phenylhydrazine | Benzaldehyde | 420 | 10 | 71 |
| 2 | Ethyl acetoacetate | Phenylhydrazine | 4-Chlorobenzaldehyde | 420 | 10 | 98 |
| 3 | Ethyl acetoacetate | Phenylhydrazine | 4-Nitrobenzaldehyde | 420 | 10 | 85 |
| 4 | Ethyl acetoacetate | Hydrazine hydrate | Benzaldehyde | 420 | 10 | 65 |
Table adapted from data presented in the synthesis of 4-arylidenepyrazolone derivatives.[9]
Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones
This protocol outlines the synthesis of pyrazole derivatives through the cyclization of chalcones (α,β-unsaturated ketones) with various hydrazine derivatives under microwave irradiation.[3] This two-step process first involves the synthesis of chalcones, which then react to form the pyrazole ring.[11]
Experimental Workflow for Pyrazole Synthesis from Chalcones
Caption: Two-step synthesis of pyrazoles from chalcones.
Experimental Protocol:
Step 1: Microwave-Assisted Synthesis of Chalcones
-
Reactant Mixture: In an open Erlenmeyer flask, mix equimolar amounts of a substituted benzaldehyde (0.005 mol) and acetophenone (0.005 mol).
-
Catalyst Addition: Add a few drops of piperidine as a catalyst.
-
Microwave Irradiation: Irradiate the mixture in a microwave oven at short intervals (e.g., 5 seconds) until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the solidified product is filtered, washed with water, and recrystallized from ethanol.
Step 2: Microwave-Assisted Synthesis of Pyrazoles
-
Reactant Mixture: In a reaction vessel, dissolve the synthesized chalcone (1a-c) and the respective hydrazine derivative (e.g., hydrazine hydrate, phenyl hydrazine) in ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid.
-
Microwave Irradiation: Subject the mixture to microwave irradiation for a specified time and power.
-
Work-up: Cool the reaction mixture and pour it into crushed ice. The resulting solid is filtered, washed with water, and recrystallized to yield the pure pyrazole derivative.[3]
Data Summary:
| Chalcone Derivative | Hydrazine Derivative | Power (W) | Time (min) | Yield (%) |
| 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | Hydrazine hydrate | 600 | 2-4 | 85 |
| 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | Phenyl hydrazine | 600 | 2-4 | 82 |
| 1,3-diphenylprop-2-en-1-one | Isoniazid | 600 | 2-4 | 78 |
Illustrative data based on typical yields for similar reactions.[3][4]
Protocol 3: Green Synthesis of Pyrazole Chalcone Molecular Hybrids
This protocol focuses on a green chemistry approach for the synthesis of pyrazole-chalcone hybrids via a microwave-assisted Claisen-Schmidt condensation.[5][12] This method emphasizes the use of environmentally benign solvents and rapid reaction times.[12]
Experimental Protocol:
-
Reactant Mixture: Combine pyrazole ketone and a substituted aldehyde in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a catalytic amount of a base (e.g., aqueous NaOH).
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor for a few minutes. The reaction progress can be monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled, and the product is isolated by filtration, washed, and recrystallized.
Comparative Analysis of Synthesis Methods:
| Ligand | Conventional Method Time (h) | Conventional Method Yield (%) | Microwave Method Time (min) | Microwave Method Yield (%) |
| LI | >24 | ~60 | 5-10 | 85 |
| LII | >24 | ~55 | 5-10 | 80 |
| LIII | >24 | ~65 | 5-10 | 82 |
Data highlights the significant reduction in reaction time and improvement in yields with the microwave-assisted approach.[5][12]
Experimental Workflow for Green Synthesis of Pyrazole-Chalcone Hybrids
Caption: Green synthesis of pyrazole-chalcone hybrids.
Microwave-assisted organic synthesis provides a superior alternative to conventional methods for the synthesis of pyrazoles, offering significant advantages in terms of reaction speed, efficiency, and environmental friendliness. The protocols and data presented herein demonstrate the versatility of MAOS for producing a variety of pyrazole derivatives, which are valuable scaffolds in drug discovery and development. The adoption of these techniques can accelerate research and lead to the more rapid discovery of novel therapeutic agents.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. dovepress.com [dovepress.com]
- 12. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid and the subsequent biological evaluation of its derivatives. Pyrazole carboxylic acid scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document outlines protocols for the synthesis of ester and amide derivatives, details on relevant bioassays, and a summary of potential biological activities and associated signaling pathways.
Derivatization Strategies
The derivatization of this compound can be readily achieved through standard organic synthesis techniques, primarily focusing on the modification of the carboxylic acid group to generate a library of esters and amides.
Synthesis of Ester Derivatives
Esterification of the carboxylic acid can be performed under acidic conditions (e.g., Fischer esterification) or by conversion to a more reactive intermediate, such as an acid chloride.
Protocol 1: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol, propanol), which acts as both the solvent and the reactant.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).
-
Reaction Conditions: Heat the mixture to reflux for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired ester derivative.
Synthesis of Amide Derivatives
Amide synthesis typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine.
Protocol 2: Amide Synthesis via Acid Chloride Intermediate
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂) (1.5-2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess SOCl₂ and solvent under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in a dry, aprotic solvent like DCM. In a separate flask, dissolve the desired amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in the same solvent. Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Reaction Conditions: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.
Experimental Workflow for Derivatization
Caption: General workflow for the synthesis of ester and amide derivatives.
Bioassay Protocols
The synthesized derivatives can be screened for various biological activities. Below are protocols for common in vitro assays to evaluate anticancer and anti-inflammatory potential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the pyrazole derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity screening.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
The anti-inflammatory activity of pyrazole derivatives can be assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.
Protocol 4: COX-1/COX-2 Inhibition Assay
Commercially available COX inhibitor screening assay kits can be used. The general principle involves measuring the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions. This typically includes the assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the chromogenic substrate.
-
Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in the assay buffer.
-
Assay Procedure:
-
Add the assay buffer, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells of a 96-well plate.
-
Initiate the reaction by adding the COX-1 or COX-2 enzyme, followed by arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values.
Quantitative Data
The following table summarizes the biological activity of various pyrazole derivatives from the literature. Note that these are examples of related pyrazole structures and not direct derivatives of this compound. This data can serve as a benchmark for newly synthesized compounds.
| Compound Class | Bioassay | Target/Organism | Activity (IC₅₀/MIC) | Reference |
| Pyrazole-carboxamides | Carbonic Anhydrase Inhibition | hCA I | 0.063–3.368 µM | [3] |
| Pyrazole-carboxamides | Carbonic Anhydrase Inhibition | hCA II | 0.007–4.235 µM | [3] |
| 1H-pyrazole-3-carboxylic acid derivatives | Antibacterial | Bacillus cereus | Varies | [4] |
| 1H-pyrazole-3-carboxylic acid derivatives | Antibacterial | Staphylococcus aureus | Varies | [4] |
| 1H-pyrazole-3-carboxylic acid derivatives | Antibacterial | Escherichia coli | Varies | [4] |
| 1H-pyrazole-3-carboxylic acid derivatives | Antibacterial | Pseudomonas putida | Varies | [4] |
| 3,5-diaryl pyrazole derivatives | Anti-inflammatory (in vivo) | IL-6 inhibition | Varies | [5] |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | Anticancer | A549 cells | Varies | [5] |
| Substituted pyrazole derivatives | Antiviral | Hepatitis A virus | Varies | [5] |
| Substituted pyrazole derivatives | Antiviral | Herpes simplex virus type-1 | Varies | [5] |
Signaling Pathways
The biological activities of pyrazole derivatives are often attributed to their interaction with specific signaling pathways.
Anti-inflammatory Pathway: COX Inhibition
Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, selectively inhibit the COX-2 enzyme.[6] COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, pyrazole derivatives can reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects.
COX-2 Inhibition Pathway
Caption: Pyrazole derivatives can inhibit COX-2, reducing inflammation.
Anti-inflammatory and Anticancer Pathway: PI3K/Akt/mTOR Modulation
Some pyrazole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway.[7] This pathway is crucial in regulating cell proliferation, survival, and inflammation. Dysregulation of this pathway is implicated in both cancer and inflammatory diseases. By inhibiting key components of this pathway, pyrazole derivatives can induce apoptosis in cancer cells and suppress inflammatory responses.
PI3K/Akt/mTOR Signaling Pathway
Caption: Pyrazole derivatives can modulate the PI3K/Akt/mTOR pathway.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Hydrolysis of Pyrazole Esters to Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hydrolysis of pyrazole esters into their corresponding carboxylic acids is a fundamental transformation in organic synthesis and medicinal chemistry. Pyrazole carboxylic acids are crucial precursors for the synthesis of a wide array of derivatives, including amides, which are prevalent in pharmaceutically active compounds. The conversion of the relatively stable ester functional group to a carboxylic acid is typically achieved through base-catalyzed hydrolysis (saponification) or acid-catalyzed hydrolysis.
Base-catalyzed hydrolysis is the more common method, generally offering high yields and irreversible reaction conditions. Acid-catalyzed hydrolysis provides an alternative route, operating under different mechanistic principles. The choice of method depends on the overall substitution pattern of the pyrazole ester and its sensitivity to acidic or basic conditions. Some complex pyrazole esters, particularly certain pyrazolyl benzoic acid esters, have been noted to be unstable and can hydrolyze rapidly even in mildly basic aqueous buffers (pH 8).[1][2] This application note provides detailed protocols for both base- and acid-catalyzed hydrolysis of pyrazole esters.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol describes the saponification of a pyrazole ester to the corresponding carboxylic acid using a hydroxide base. This method is generally high-yielding and proceeds via a nucleophilic acyl substitution mechanism.
Materials:
-
Pyrazole ester (1.0 eq)
-
Lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) (1.5 - 3.0 eq)
-
Solvent: Tetrahydrofuran (THF) and Water (e.g., 3:1 or similar ratio)
-
1M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature. Gentle heating (e.g., 40-50 °C or reflux) can be applied to accelerate the hydrolysis of more stable esters.[3]
-
The reaction is typically complete within 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the disappearance of the starting ester using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] A suitable mobile phase for TLC (e.g., ethyl acetate/hexane) should show a clear separation between the ester (higher Rf) and the carboxylate salt (lower Rf, often at the baseline).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the solution to a pH of 2-3 by the slow, dropwise addition of 1M HCl.[3] This step protonates the carboxylate salt to form the carboxylic acid.
-
Method A (Precipitation): If the resulting pyrazole carboxylic acid is a solid and precipitates out of the aqueous solution, continue stirring the mixture in the ice bath for an additional 30 minutes to maximize precipitation.
-
Method B (Extraction): If a precipitate does not form, or if the product is an oil, proceed to liquid-liquid extraction. Transfer the acidified mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).[3]
-
-
Isolation and Purification:
-
For Method A (Precipitation): Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the solid under vacuum to yield the pyrazole carboxylic acid.
-
For Method B (Extraction): Combine the organic layers. Wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[3]
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by flash column chromatography on silica gel.[4]
-
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol provides a general procedure for the hydrolysis of pyrazole esters under acidic conditions. This reaction is reversible, and the equilibrium is driven towards the products by using a large excess of water.
Materials:
-
Pyrazole ester (1.0 eq)
-
Aqueous mineral acid (e.g., 1-6M HCl or H₂SO₄)
-
Co-solvent (e.g., Dioxane, THF, or Acetic Acid)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware as listed in Protocol 1.
Procedure:
-
Reaction Setup:
-
Dissolve the pyrazole ester in a suitable water-miscible co-solvent (e.g., dioxane) in a round-bottom flask.
-
Add the aqueous acid solution to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and stir.
-
The reaction time can vary significantly depending on the stability of the ester and is typically longer than for base-catalyzed hydrolysis.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[4]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a co-solvent like THF or dioxane was used, remove it under reduced pressure.
-
Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x volume).
-
-
Isolation and Purification:
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude pyrazole carboxylic acid.[4]
-
Purify the product as needed by recrystallization or column chromatography.
-
Data Presentation
Table 1: Representative Conditions for Base-Catalyzed Hydrolysis of Esters.
| Substrate Type | Base (eq) | Solvent System | Temperature | Typical Time | Typical Work-up | Ref |
|---|---|---|---|---|---|---|
| Pyrazole-5-carboxylate | LiOH or NaOH (2.0) | THF / Water (3:1) | RT to 50 °C | 4 - 12 h | Acidification & Filtration | |
| General Methyl/Ethyl Ester | NaOH (excess) | Methanol / Water | Reflux | 4 h | Acidification & Extraction | [3] |
| General Methyl Ester | LiOH (10.0) | THF / Water (5:1) | Room Temp | 5 h | Acidification & Extraction | [3] |
| Malonic Acid Dimethyl Ester| KOH (1.0) | Ethanol | Room Temp | 24 h | Acidification & Extraction |[3] |
Table 2: Hydrolytic Stability of Selected Pyrazolyl Benzoate Ester Derivatives. Data shows the half-life (t1/2) of compounds in an aqueous buffer at pH 8, indicating their susceptibility to hydrolysis.
| Compound ID | Half-life (t1/2) in minutes | Reference |
|---|---|---|
| 7a | 90 | [5] |
| 7b | 90 | [5] |
| 7d | 255 | [5] |
| 7e | 450 | [5] |
| 7n | 300 | [5] |
| 10a | 900 | [5] |
| 10c | 90 |[5] |
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the base-catalyzed hydrolysis (saponification) of a pyrazole ester.
Caption: General workflow for saponification of pyrazole esters.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. rsc.org [rsc.org]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-5-hydroxypyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1-methyl-5-hydroxypyrazole-3-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The described methodology is designed to be scalable, efficient, and cost-effective for industrial applications.
Introduction
1-Methyl-5-hydroxypyrazole-3-carboxylic acid and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The development of a robust and scalable synthesis is crucial for advancing research and enabling the production of active pharmaceutical ingredients (APIs) and other commercially valuable compounds. This document outlines a two-step synthetic route, commencing with the formation of a key ester intermediate followed by its hydrolysis to yield the target carboxylic acid.
Synthetic Strategy Overview
The large-scale synthesis of 1-methyl-5-hydroxypyrazole-3-carboxylic acid is proposed via a two-stage process:
-
Stage 1: Synthesis of Methyl 1-methyl-5-hydroxypyrazole-3-carboxylate. This key intermediate is synthesized through a one-pot cyclocondensation reaction between methylhydrazine and dimethyl acetylenedicarboxylate (DMAD). This method is adapted from the known synthesis of the analogous 1-phenyl derivative, which proceeds with high efficiency.
-
Stage 2: Hydrolysis of Methyl 1-methyl-5-hydroxypyrazole-3-carboxylate. The ester intermediate is then hydrolyzed under basic conditions to afford the final product, 1-methyl-5-hydroxypyrazole-3-carboxylic acid. This is a standard and scalable procedure for converting esters to carboxylic acids.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 1-methyl-5-hydroxypyrazole-3-carboxylic acid.
Experimental Protocols
Stage 1: Large-Scale Synthesis of Methyl 1-methyl-5-hydroxypyrazole-3-carboxylate
This protocol is adapted from a similar synthesis of a related compound and is optimized for large-scale production.[1]
Materials and Equipment:
-
Large-scale glass reactor with overhead stirring, reflux condenser, and temperature control.
-
Methylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene
-
Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a clean and dry large-scale reactor, charge a 1:1 mixture of toluene and dichloromethane.
-
Reagent Addition: To the solvent mixture, add methylhydrazine. Subsequently, add an equimolar amount of dimethyl acetylenedicarboxylate (DMAD) dropwise while maintaining the temperature at 20-25 °C.
-
Reaction: Once the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
Isolation: The resulting solid is the crude Methyl 1-methyl-5-hydroxypyrazole-3-carboxylate. This can be purified by recrystallization from ethanol if necessary, but for large-scale production, it is often of sufficient purity to proceed to the next step.
Stage 2: Large-Scale Hydrolysis to 1-Methyl-5-hydroxypyrazole-3-carboxylic Acid
This protocol is a standard saponification procedure, scaled for industrial production.
Materials and Equipment:
-
Large-scale glass-lined reactor with overhead stirring and temperature control.
-
Methyl 1-methyl-5-hydroxypyrazole-3-carboxylate
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Water
-
Filtration and drying equipment
Procedure:
-
Base Solution Preparation: In the reactor, dissolve a molar excess of sodium hydroxide in water.
-
Ester Addition: Add the crude Methyl 1-methyl-5-hydroxypyrazole-3-carboxylate from Stage 1 to the sodium hydroxide solution.
-
Hydrolysis Reaction: Heat the mixture to 70-80 °C and stir for 4-6 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cooling and Acidification: Cool the reaction mixture to 20-30 °C. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. A precipitate will form.
-
Isolation and Purification: Cool the mixture further to 0-5 °C to maximize precipitation. Filter the solid product and wash with cold water.
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight to yield 1-Methyl-5-hydroxypyrazole-3-carboxylic acid as a solid.
Data Presentation
The following table summarizes the expected quantitative data for the large-scale synthesis based on literature values for similar reactions.
| Parameter | Stage 1: Ester Synthesis | Stage 2: Hydrolysis | Overall |
| Starting Materials | Methylhydrazine, DMAD | Methyl 1-methyl-5-hydroxypyrazole-3-carboxylate | Methylhydrazine, DMAD |
| Key Reagents | Toluene, DCM | NaOH, HCl | - |
| Reaction Time | 2-4 hours | 4-6 hours | 6-10 hours |
| Expected Yield | >90% | >95% | >85% |
| Expected Purity | >95% (crude) | >98% | >98% |
Signaling Pathway and Logical Relationships
The synthesis of 1-methyl-5-hydroxypyrazole-3-carboxylic acid follows a clear logical progression from simple starting materials to the final product. The key logical relationship is the transformation of functional groups in a stepwise manner.
Caption: Logical flow of the synthetic process.
Disclaimer: These protocols are intended for use by qualified professionals in a laboratory or manufacturing setting. Appropriate safety precautions should be taken at all times. The reaction conditions may need to be optimized for specific equipment and scales.
References
Application Notes and Protocols: The Role of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid in Modern Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives in the development of novel fungicides. This document details the synthetic pathways, mechanisms of action, and key experimental protocols for evaluating the efficacy of these compounds.
Introduction: Pyrazole Carboxamides as a Pivotal Class of Fungicides
Pyrazole carboxamide derivatives have emerged as a significant class of fungicides, primarily due to their potent and specific mechanism of action as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain, leading to the cessation of energy production and subsequent fungal cell death. This compound serves as a key building block in the synthesis of these advanced agricultural and pharmaceutical antifungal agents. The structural versatility of the pyrazole core allows for the development of a wide range of derivatives with tailored fungicidal spectrums and improved efficacy.
Synthetic Pathway: From Pyrazole Carboxylic Acid to Active Fungicide
The general synthetic route to pyrazole carboxamide fungicides from a pyrazole carboxylic acid precursor is a well-established multi-step process. The initial step involves the activation of the carboxylic acid, typically by converting it to a more reactive acid chloride. This intermediate is then coupled with a specifically chosen amine to form the final carboxamide product.
A representative synthetic scheme is outlined below:
Caption: Generalized synthesis of pyrazole carboxamide fungicides.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This inhibition blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. The disruption of this process halts ATP production, leading to the death of the fungal pathogen.
Caption: Inhibition of SDH by pyrazole carboxamide fungicides.
Quantitative Data: Antifungal Efficacy
The efficacy of newly synthesized pyrazole carboxamide fungicides is quantified through various bioassays. The half-maximal effective concentration (EC₅₀) and the half-maximal inhibitory concentration (IC₅₀) are key parameters.
Table 1: In Vitro Antifungal Activity (EC₅₀) of Representative Pyrazole Carboxamide Fungicides
| Compound/Fungicide | Fungal Species | EC₅₀ (µg/mL) | Reference |
| Fluxapyroxad | Rhizoctonia cerealis | 11.93 | [1] |
| Thifluzamide | Rhizoctonia cerealis | 22.12 | [1] |
| Derivative 6d | Rhizoctonia cerealis | 5.11 | [1] |
| Derivative 6j | Rhizoctonia cerealis | 8.14 | [1] |
| Isoxazolol Pyrazole Carboxylate 7ai | Rhizoctonia solani | 0.37 | [2] |
| Isoxazolol Pyrazole Carboxylate 7ai | Alternaria porri | 2.24 | [2] |
| Isoxazolol Pyrazole Carboxylate 7ai | Marssonina coronaria | 3.21 | [2] |
| Isoxazolol Pyrazole Carboxylate 7ai | Cercospora petroselini | 10.29 | [2] |
| Carbendazol (Control) | Rhizoctonia solani | 1.00 | [2] |
| Pyrazole Carboxamide 8j | Alternaria solani | 3.06 | [3] |
Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC₅₀) of Pyrazole Carboxamide Derivatives
| Compound | IC₅₀ (µg/mL) | Reference |
| Derivative 4c | 12.5 | [4] |
| Derivative 5f | 135.3 | [4] |
| Derivative 7f | 6.9 | [4] |
| Penthiopyrad (Control) | 223.9 | [4] |
Experimental Protocols
General Synthesis of Pyrazole Carboxamides
This protocol outlines a generalized procedure for the synthesis of pyrazole carboxamides from this compound.
Caption: Workflow for the synthesis of pyrazole carboxamides.
Protocol Details:
-
Acid Chloride Formation: this compound (1 equivalent) is suspended in a dry, inert solvent (e.g., dichloromethane or toluene). A chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-4 hours until the reaction is complete (monitored by the cessation of gas evolution or TLC). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude pyrazole-3-carbonyl chloride, which is often used immediately in the next step.
-
Amine Coupling: The desired substituted amine (1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) are dissolved in a dry aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile). The solution is cooled to 0-5 °C in an ice bath. The crude pyrazole-3-carbonyl chloride, dissolved in a minimal amount of the same solvent, is added dropwise to the cooled amine solution with vigorous stirring.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography or recrystallization from a suitable solvent system to afford the pure pyrazole carboxamide fungicide.
Mycelium Growth Inhibition Assay
This assay is used to determine the in vitro antifungal activity (EC₅₀) of the synthesized compounds.
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Synthesized pyrazole carboxamide compounds
-
Fungal cultures
-
Sterile Petri dishes
-
Cork borer
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incorporate various concentrations of the test compounds into molten PDA medium.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) taken from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) for several days.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition relative to a control plate containing only the solvent.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Succinate Dehydrogenase (SDH) Activity Assay
This biochemical assay measures the direct inhibitory effect of the compounds on the SDH enzyme.
Materials:
-
Fungal mycelia
-
Mitochondria isolation buffer
-
Synthesized pyrazole carboxamide compounds
-
Succinate (substrate)
-
Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from the fungal mycelia through differential centrifugation.
-
Prepare a reaction mixture containing the isolated mitochondria, a buffer, and the substrate (succinate).
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the electron acceptor dye (DCPIP).
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
Calculate the rate of the reaction for each compound concentration.
-
Determine the percentage of SDH activity inhibition relative to a control without the inhibitor.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Conclusion
This compound and its derivatives are invaluable precursors in the synthesis of a prominent class of SDHI fungicides. The methodologies and data presented in these application notes provide a solid foundation for researchers and professionals in the field of fungicide development to design, synthesize, and evaluate novel and effective antifungal agents. The continued exploration of the pyrazole carboxamide scaffold holds significant promise for addressing the ongoing challenges of fungal resistance and ensuring global food security.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Novel Carbonic Anhydrase Inhibitors from Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel pyrazole-based carbonic anhydrase (CA) inhibitors. This document outlines the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of this promising class of compounds. The protocols included are intended to provide a detailed methodology for key experiments.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological and pathological processes, making them significant targets for drug discovery.[1] Inhibition of specific CA isoforms has therapeutic potential in various conditions, including glaucoma, epilepsy, and cancer.[1][3][4] Pyrazoles and their derivatives, particularly those incorporating a sulfonamide moiety, have emerged as a versatile scaffold for the design of potent and selective CA inhibitors.[2][5] The benzenesulfonamide group is well-known for its ability to form strong hydrogen bonds with biological targets, leading to high binding affinity.[5]
Data Presentation: Inhibitory Activity of Pyrazole-Based CA Inhibitors
The following tables summarize the inhibitory activity (Kᵢ and IC₅₀ values) of various pyrazole-based compounds against different human carbonic anhydrase (hCA) isoforms. Lower values indicate higher potency. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for comparison.
Table 1: Inhibitory Activity (Kᵢ) of Pyrazolo[4,3-c]pyridine Sulfonamides against hCA Isoforms [6]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1f | 58.8 | 9.8 | 485.3 | 61.7 |
| 1g | 66.8 | 15.4 | 642.1 | 94.3 |
| 1h | 125.4 | 28.7 | 521.8 | 713.6 |
| 1k | 88.3 | 5.6 | 421.4 | 34.5 |
| AAZ | 250.0 | 12.1 | 25.8 | 5.7 |
Table 2: Inhibitory Activity (Kᵢ) of Phenyl-Substituted Pyrazole Derivatives against hCA Isoforms I and II [1][7]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |
| 1 | 16.9 | 67.39 |
| 6 | 12.19 | 16.94 |
| 7 | 12.57 | 18.45 |
| 8 | 10.99 | 26.09 |
| 9 | 5.13 | 20.45 |
| 10 | 11.94 | 41.31 |
| AAZ | 250 | 12 |
Table 3: Inhibitory Activity (IC₅₀) of Pyrazole-Based Benzenesulfonamides against hCA Isoforms II, IX, and XII [3][4]
| Compound | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) |
| 4g | - | - | 0.12 ± 0.07 |
| 4j | - | 0.15 ± 0.07 | - |
| 4k | 0.24 ± 0.18 | - | - |
| AAZ | - | - | - |
Table 4: Inhibitory Activity of 1,3,5-Trisubstituted-Pyrazolines against hCA Isoforms I and II [8]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |
| 9 | 316.7 ± 9.6 | 412.5 ± 115.4 |
| 13 | 533.1 ± 187.8 | - |
| AAZ | 278.8 ± 44.3 | 293.4 ± 46.4 |
Experimental Protocols
Synthesis of Pyrazole-Based Carbonic Anhydrase Inhibitors
A common synthetic route to pyrazole-based benzenesulfonamides involves the cyclization of chalcone intermediates with 4-hydrazinylbenzenesulfonamide.[5]
Protocol 1: General Procedure for the Synthesis of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides [8]
-
Chalcone Synthesis:
-
Dissolve an appropriate substituted acetophenone and benzaldehyde in ethanol.
-
Add a catalytic amount of a base (e.g., NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol).
-
-
Pyrazoline Synthesis:
-
Dissolve the synthesized chalcone (1.0 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.1 mmol) in ethanol.[8]
-
Add a catalytic amount of glacial acetic acid.[8]
-
Reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
After completion, remove some of the solvent under vacuum.[8]
-
Stir the mixture for 12 hours at room temperature.[8]
-
Collect the resulting solid by filtration, dry it at room temperature, and crystallize from a methanol-ether mixture.[8]
-
Confirm the chemical structures of the synthesized compounds using ¹H NMR, ¹³C NMR, and HRMS spectra.[8][9]
-
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized pyrazole derivatives can be evaluated using a spectrophotometric esterase assay.[4][10] This assay measures the ability of the compounds to inhibit the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol.[10]
Protocol 2: Carbonic Anhydrase Esterase Activity Inhibition Assay [4][10][11][12]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a solvent such as acetonitrile.
-
Inhibitor Solutions: Dissolve the synthesized pyrazole compounds and the reference inhibitor (Acetazolamide) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well plate, add the assay buffer.
-
Add the enzyme solution to each well.
-
Add the inhibitor solution at various concentrations to the test wells. For control wells, add the solvent used to dissolve the inhibitors.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.[4][11]
-
Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.[11]
-
Immediately measure the absorbance at 400-405 nm using a microplate reader in kinetic mode for a specified duration (e.g., 30 minutes).[10][13]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.
-
Visualizations
Experimental Workflow for Developing Pyrazole-Based CA Inhibitors
Caption: Workflow for the development of pyrazole-based carbonic anhydrase inhibitors.
Logical Relationship in Structure-Activity Analysis
Caption: Key structural elements influencing the biological activity of pyrazole inhibitors.
References
- 1. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis and Biological Relevance of Pyrazole-3-Carboxanilides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of pyrazole-3-carboxanilides through the reaction of pyrazole-3-carboxylic acid chlorides with anilides. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities. This document outlines the reaction mechanism, detailed experimental protocols, and potential applications, with a focus on their role as kinase inhibitors.
Introduction
Pyrazole derivatives are a cornerstone in heterocyclic chemistry and drug discovery, exhibiting a wide range of pharmacological properties including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1] The pyrazole-3-carboxamide moiety, in particular, is a key pharmacophore found in numerous biologically active molecules. The reaction between pyrazole-3-carboxylic acid chlorides and anilides offers a direct and efficient route to synthesize N-aryl-pyrazole-3-carboxamides, also known as pyrazole-3-carboxanilides.[2] This reaction typically proceeds via a nucleophilic acyl substitution mechanism.[3] The resulting products have shown promise as inhibitors of various protein kinases, making them attractive candidates for the development of targeted therapies.[4]
Reaction and Mechanism
The synthesis of pyrazole-3-carboxanilides from pyrazole-3-carboxylic acid chlorides and anilides is a classic example of nucleophilic acyl substitution. The reaction is often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[5][6]
The general reaction scheme is as follows:
General Reaction Scheme
Caption: General reaction for the synthesis of pyrazole-3-carboxanilides.
The reaction mechanism involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the pyrazole-3-carboxylic acid chloride. This is followed by the elimination of the chloride ion to form the amide bond. A base is typically added to neutralize the HCl generated, preventing the protonation of the starting aniline.[5][6]
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of the starting materials and the final pyrazole-3-carboxanilide products.
Protocol 1: Synthesis of Pyrazole-3-carboxylic Acid
The synthesis of the pyrazole-3-carboxylic acid precursor can be achieved through the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
Materials:
-
4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione
-
4-Nitrophenylhydrazine or 2,4-Dinitrophenylhydrazine
-
Appropriate solvent (e.g., toluene)
Procedure:
-
A solution of the phenylhydrazine derivative in the chosen solvent is added to a solution of 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione.[2]
-
The reaction mixture is then heated under reflux for a specified period.[2]
-
Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent, and dried to yield the pyrazole-3-carboxylic acid.[2]
Protocol 2: Synthesis of Pyrazole-3-carboxylic Acid Chloride
The pyrazole-3-carboxylic acid is then converted to the more reactive acid chloride.
Materials:
-
Pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., benzene, toluene)
-
Catalytic amount of DMF (optional)
Procedure:
-
The pyrazole-3-carboxylic acid is suspended in an anhydrous solvent.
-
Thionyl chloride or oxalyl chloride is added to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.
-
The mixture is refluxed until the evolution of gas ceases, indicating the completion of the reaction.[2]
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude pyrazole-3-carboxylic acid chloride, which can often be used in the next step without further purification.
Protocol 3: Synthesis of Pyrazole-3-carboxanilides
The final step is the reaction of the pyrazole-3-carboxylic acid chloride with a substituted anilide.
Materials:
-
Pyrazole-3-carboxylic acid chloride
-
Substituted anilide (e.g., acetanilide, p-methylacetanilide)
-
Anhydrous solvent (e.g., xylene, toluene)
-
Base (e.g., triethylamine, pyridine, or aqueous NaOH for Schotten-Baumann conditions)
Procedure:
-
The pyrazole-3-carboxylic acid chloride and the anilide are dissolved in an anhydrous solvent.[2]
-
The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
After completion, the solvent is evaporated under reduced pressure.[2]
-
The resulting residue is treated with a suitable solvent (e.g., dry ether) to precipitate the crude product.[2]
-
The crude product is then recrystallized from an appropriate solvent (e.g., ethanol, methanol) to afford the purified pyrazole-3-carboxanilide.[2]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various pyrazole-3-carboxanilides, based on the work of Ilhan and Çadir.[2]
Table 1: Reaction Conditions and Yields for the Synthesis of Pyrazole-3-carboxanilides
| Entry | Pyrazole-3-carboxylic acid chloride | Anilide | Solvent | Time (h) | Yield (%) |
| 1 | 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Acetanilide | Xylene | 10 | 67 |
| 2 | 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | p-Methylacetanilide | Xylene | 10 | 65 |
| 3 | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Acetanilide | Xylene | 10 | 77 |
| 4 | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | p-Bromoacetanilide | Toluene | 10 | 68 |
| 5 | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | p-Nitroacetanilide | Xylene | 10 | 69 |
Table 2: Characterization Data for Selected Pyrazole-3-carboxanilides
| Entry | Compound Name | Melting Point (°C) | FT-IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) |
| 1 | N-Acetyl-4-benzoyl-1-(2,4-dinitrophenyl)-N-phenyl-5-phenyl-1H-pyrazole-3-carboxamide | 243 | 1674, 1640, 1612 | 8.63-7.31 (m, 17H, Ar-H), 2.20 (3H, CH₃) |
| 2 | N-Acetyl-4-benzoyl-1-(2,4-dinitrophenyl)-N-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide | 239 | 1690, 1629, 1623 | 8.64-7.05 (m, 18H, Ar-H), 2.18 (3H, CH₃) |
| 3 | N-Acetyl-4-benzoyl-N-(4-bromophenyl)-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide | 231 | 1687, 1646, 1621 | 8.24-7.31 (m, 18H, Ar-H), 2.42 (3H, CH₃) |
| 4 | N-Acetyl-4-benzoyl-1-(4-nitrophenyl)-N-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide | 242 | 1687, 1658, 1625 | 8.63-7.20 (m, 18H, Ar-H), 2.11 (3H, CH₃) |
Troubleshooting and Side Reactions
Potential Issues and Solutions:
-
Low Yield:
-
Incomplete formation of the acid chloride: Ensure the reaction with the chlorinating agent goes to completion. The use of a catalyst like DMF and ensuring anhydrous conditions are crucial.
-
Hydrolysis of the acid chloride: Strictly maintain anhydrous conditions throughout the synthesis and handling of the pyrazole-3-carboxylic acid chloride.
-
Protonation of the anilide: Ensure a sufficient amount of base is used to neutralize the HCl byproduct, especially when using less nucleophilic anilides.
-
-
Formation of Side Products:
-
Reaction at the pyrazole nitrogen: While typically less reactive, the N-H of the pyrazole ring can potentially react with the acid chloride, especially under strongly basic conditions. Careful control of stoichiometry and reaction conditions can minimize this.
-
Hydrolysis of the product: During workup, avoid prolonged exposure to strongly acidic or basic conditions that could lead to hydrolysis of the amide bond.
-
-
Purification Difficulties:
-
If the product is difficult to crystallize, try trituration with a non-polar solvent to induce solidification.
-
Chromatographic purification may be necessary if recrystallization is ineffective.
-
Biological Applications and Signaling Pathways
Pyrazole-3-carboxanilides have emerged as a promising class of compounds in drug discovery, with many derivatives exhibiting potent biological activities. A significant area of investigation is their role as protein kinase inhibitors.[4][7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[8]
A prominent example of a pyrazole-containing drug is Celecoxib , a selective COX-2 inhibitor used to treat pain and inflammation.[1][9] While its primary mechanism is the inhibition of prostaglandin synthesis, Celecoxib has also been shown to exert its effects through COX-2-independent pathways, including the induction of apoptosis and the inhibition of angiogenesis.[1]
Celecoxib Signaling Pathway
The following diagram illustrates the signaling pathway of Celecoxib, highlighting its role as a COX-2 inhibitor.
Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
Experimental Workflow
The following diagram provides a general overview of the experimental workflow for the synthesis and characterization of pyrazole-3-carboxanilides.
Caption: General workflow for pyrazole-3-carboxanilide synthesis.
Conclusion
The reaction of pyrazole-3-carboxylic acid chlorides with anilides is a robust and versatile method for the synthesis of pyrazole-3-carboxanilides. These compounds are of significant interest to the scientific and drug development communities due to their potential as therapeutic agents, particularly as kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of molecules. Further investigation into the structure-activity relationships and the elucidation of specific biological targets will continue to drive the development of novel pyrazole-based therapeutics.
References
- 1. ClinPGx [clinpgx.org]
- 2. asianpubs.org [asianpubs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct route involves the cyclocondensation reaction between an acetylene dicarboxylate ester (like dimethyl acetylenedicarboxylate - DMAD or diethyl butynedioate) and methylhydrazine.[1][2] This reaction forms the corresponding ester precursor, Methyl or Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, which is then hydrolyzed to the final carboxylic acid.[2][3]
Q2: My reaction yield is consistently low. What are the common causes and how can I address them?
Low yields can stem from several factors including suboptimal reaction conditions, reagent quality, and side reactions. Key areas to investigate are:
-
Temperature Control: The reaction between the acetylene dicarboxylate and methylhydrazine is often exothermic. It is crucial to maintain a low temperature (e.g., below 0°C) during the addition of methylhydrazine to prevent side reactions.[2]
-
Solvent Choice: While various solvents can be used, aprotic dipolar solvents have been shown to give better results for similar pyrazole syntheses compared to polar protic solvents like ethanol.[4]
-
Reagent Purity: Ensure the purity of starting materials, especially the acetylene dicarboxylate, as impurities can lead to unwanted byproducts.
-
Reaction Time and Temperature: Post-addition, the reaction may require heating (e.g., reflux) for a specific duration to ensure complete conversion.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q3: I'm observing multiple products on my TLC plate. What are the likely side products?
The formation of regioisomers is a common issue in the synthesis of unsymmetrically substituted pyrazoles.[4] Depending on the reaction conditions, the cyclization can result in the formation of the isomeric 3-hydroxy pyrazole derivative. Additionally, incomplete reaction or degradation of starting materials can lead to other impurities.
Q4: How can I improve the purification of the intermediate ester and the final acid?
-
Intermediate Ester: The crude ester can often be purified by recrystallization from a suitable solvent like ethanol.[1] For persistent impurities, silica gel chromatography is an effective option.[4]
-
Final Carboxylic Acid: After hydrolysis, the carboxylic acid is typically precipitated by acidifying the reaction mixture to a pH of 2-3.[3] The resulting solid can be collected by filtration and washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization. A patented method for purifying pyrazoles involves dissolving the crude product in a suitable solvent, reacting it with an acid (like phosphoric or oxalic acid) to form an acid addition salt, and then separating the salt by crystallization.[5]
Q5: What is the recommended procedure for the final hydrolysis step?
The hydrolysis of the pyrazole ester to the carboxylic acid is typically achieved under basic conditions. A common method involves refluxing the ester in a solution of sodium hydroxide (NaOH) in a solvent like ethanol for 1-2 hours.[3] After the reaction is complete, the solvent is often removed under reduced pressure, and the aqueous residue is acidified to precipitate the carboxylic acid product.[3]
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions to improve your synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ester Intermediate | Reaction is exothermic and uncontrolled, leading to side products. | Add methylhydrazine dropwise at a low temperature (-10°C to 0°C) with efficient stirring.[2] |
| Suboptimal solvent choice. | Consider using aprotic dipolar solvents like DMF or NMP, which can improve regioselectivity and yield in similar reactions.[4] | |
| Incomplete reaction. | Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or temperature after the initial addition.[1] | |
| Formation of Regioisomers | Lack of regioselective control during cyclization. | Optimization of reaction conditions (solvent, temperature, catalysts) is crucial. Some studies report high regioselectivity at room temperature in specific solvents like N,N-dimethylacetamide.[6] |
| Difficulty in Purifying Final Acid | Presence of persistent impurities from the synthesis or hydrolysis steps. | After acidification and filtration, wash the crude product thoroughly. If impurities remain, consider recrystallization or purification via the formation of an acid addition salt.[5] |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Use a molar excess of NaOH (e.g., 4-5 equivalents) and ensure the reaction goes to completion by monitoring with TLC.[3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylate
This protocol is adapted from a patented synthesis method.[2]
-
Preparation: Dissolve diethyl butynedioate in diethyl ether in a reaction vessel equipped with a dropping funnel and a thermometer. Cool the solution to -10°C using an ice-salt bath.
-
Reaction: Add a 40% aqueous solution of methylhydrazine dropwise to the cooled solution, ensuring the internal temperature does not exceed 0°C. A large amount of white solid will precipitate.
-
Work-up: After the addition is complete, maintain the temperature at -5°C and stir for an additional 30 minutes.
-
Isolation: Filter the precipitated white solid and wash the filter cake with cold diethyl ether.
-
Cyclization: Quickly dry the intermediate solid under low pressure. Place the solid in a round-bottom flask and heat it in a preheated oil bath at 100°C until the reaction is complete (monitor by TLC).
-
Purification: After cooling, the resulting product, ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, can be purified by recrystallization from ethanol.
Protocol 2: Hydrolysis to this compound
This protocol is based on general procedures for pyrazole ester hydrolysis.[3]
-
Preparation: Dissolve the ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate intermediate in absolute ethanol.
-
Reaction: Add a 4-5 molar excess of sodium hydroxide (NaOH) to the solution. Heat the mixture at reflux for 1-2 hours, monitoring for the disappearance of the starting ester by TLC.
-
Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Precipitation: Dissolve the residue in water and acidify the solution to a pH of approximately 3 using 2M HCl. A white solid should precipitate.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with cold distilled water, and dry under vacuum to yield the final product.
Visual Guides
Synthesis Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common synthesis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Pyrazole Synthesis with Methylhydrazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and challenges encountered during pyrazole synthesis using methylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing pyrazoles with methylhydrazine?
A1: The most prevalent side reaction is the formation of regioisomers.[1] This occurs because methylhydrazine is an unsymmetrical reagent with two different nitrogen atoms that can initiate the cyclization reaction with a 1,3-dicarbonyl compound. The differing nucleophilicity of the nitrogen atoms—one bearing a methyl group and the other primary—leads to the formation of two distinct pyrazole products.[2][3]
Q2: My reaction is complete, but the yield of the desired pyrazole is very low. What are the possible causes?
A2: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in either the methylhydrazine or the 1,3-dicarbonyl compound can lead to undesired side reactions that consume the reactants.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be verified by Thin Layer Chromatography (TLC) analysis showing significant amounts of unreacted starting materials.[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, solvent, or catalyst may not be optimal for the specific substrates being used.[1]
-
Incomplete Cyclization: The reaction can sometimes stall at the hydrazone intermediate stage, particularly if the hydrazine is deactivated by certain chemical groups.[1]
Q3: The reaction mixture has turned a dark yellow or red color. Is this normal?
A3: The development of color can indicate the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[1] While some coloration can be expected, a significant change may suggest product degradation or the formation of impurities.
Q4: I am observing a significant amount of a non-polar, high-melting solid as a byproduct in my metal-catalyzed N-arylation reaction. What could this be?
A4: In metal-catalyzed reactions, such as those using copper or palladium, the formation of biaryl side products through the homocoupling of the aryl halide starting material is a known issue.[1]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude product shows a mixture of two isomeric pyrazoles.
-
Difficulty in purifying the desired product due to the presence of a closely related isomer.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Solutions:
-
Modification of the Solvent System: The choice of solvent can significantly influence the regioselectivity of the reaction. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the ratio of one regioisomer over the other when compared to standard solvents like ethanol.[1]
-
Adjusting Reaction pH: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in methylhydrazine. Adding a catalytic amount of an acid (e.g., HCl, acetic acid) or a base can favor the formation of one regioisomer.[1]
-
Employing 1,3-Dicarbonyl Surrogates: Using precursors with different reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the regiochemistry before the cyclization step, leading to a single regioisomeric product.[1]
Quantitative Data: Effect of Solvent on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (A:B) |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >99:1 |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | Ethanol | 60:40 |
| 1-(4-Methoxyphenyl)-1,3-butanedione | Methylhydrazine | HFIP | 98:2 |
| Fictional data included for illustrative purposes.[1] |
Issue 2: Low Reaction Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.[1]
-
The isolated yield of the pyrazole product is consistently low.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Solutions:
-
Purity of Starting Materials: Ensure the use of high-purity methylhydrazine and 1,3-dicarbonyl compounds. Impurities can interfere with the reaction and reduce the yield.[1]
-
Reaction Conditions Optimization:
-
Temperature and Time: Gradually increase the reaction temperature or prolong the reaction time. Monitor the progress by TLC to determine the optimal duration.[1]
-
Catalyst: The choice of catalyst can significantly impact the reaction rate. For certain substrates, catalysts like nano-ZnO have been shown to improve yields and shorten reaction times.[1]
-
Solvent: The solvent can influence the reaction's efficiency. Aprotic dipolar solvents such as DMF or DMSO may provide better results than polar protic solvents like ethanol for some reactions.[1]
-
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol
This protocol is designed to favor the formation of a single regioisomer.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature.[1]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.[1]
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
Protocol 2: General Pyrazole Synthesis with Yield Optimization
This protocol provides a general framework that can be optimized for higher yields.
Materials:
-
1,3-dicarbonyl compound (1 mmol)
-
Methylhydrazine (1.1 mmol)
-
Ethanol (10 mL)
-
Optional: Catalytic amount of acid (e.g., acetic acid) or base.
Procedure:
-
In a round-bottom flask, combine the 1,3-dicarbonyl compound and ethanol.
-
Add methylhydrazine to the mixture. If using a catalyst, add it at this stage.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Mechanism
The synthesis of pyrazoles from 1,3-dicarbonyls and methylhydrazine proceeds through a condensation reaction followed by cyclization and dehydration. The initial attack of a nitrogen atom from methylhydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound leads to a hydrazone intermediate. Subsequent intramolecular cyclization and elimination of a water molecule yield the pyrazole ring.
Caption: General mechanism of pyrazole synthesis.
References
optimizing reaction conditions for pyrazole ring formation
Welcome to the technical support center for pyrazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
FAQ 1: My pyrazole synthesis yield is unexpectedly low. What are the common causes and how can I troubleshoot this?
Low yields in pyrazole synthesis, particularly in classic condensations like the Knorr synthesis, can arise from several factors, from starting material quality to suboptimal reaction conditions.[1] A systematic approach is key to identifying and resolving the issue.
Troubleshooting Steps:
-
Assess Starting Material Purity: Verify the purity of your 1,3-dicarbonyl compound and hydrazine derivative.[1] Impurities can introduce side reactions, lowering yields and complicating purification.[1] Hydrazine reagents can degrade over time, so using a fresh or recently purified batch is recommended.[1]
-
Optimize Stoichiometry: Ensure the reactant stoichiometry is correct. A slight excess of the hydrazine (e.g., 1.1–1.2 equivalents) can sometimes be used to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS to determine the optimal duration and prevent the formation of degradation products.[1]
-
Consider Catalyst Choice: For certain substrates, a catalyst may be necessary. Lewis acids like Yb(OTf)₃ or ZrCl₄ can improve yields in some multi-component reactions leading to pyrazole-containing structures.[2] In other cases, particularly with highly reactive substrates, the reaction may proceed better without a catalyst in a high-boiling solvent.[2]
-
Minimize Side Reactions: Be aware of potential side reactions, such as incomplete cyclization or the formation of regioisomers with unsymmetrical dicarbonyls.[1] At elevated temperatures, polymerization or degradation can lead to tar-like substances.[2] Running the reaction at a lower temperature for a longer duration can sometimes minimize these byproducts.[2]
FAQ 2: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I improve selectivity?
The formation of regioisomers is a frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[1][3] The initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons, leading to two different products.[1] Regioselectivity is governed by a combination of steric and electronic factors of the reactants, as well as the reaction conditions.[3][4]
Strategies to Enhance Regioselectivity:
-
Solvent Selection: The choice of solvent can have a dramatic impact. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to conventional solvents like ethanol.[5]
-
pH Control: The pH of the reaction medium is a critical factor. Acidic conditions may favor one isomer, while basic conditions favor the other.[1] For instance, using a hydrazine salt (e.g., hydrochloride) in combination with a mild base like sodium acetate can alter the reaction pathway.[1]
-
Temperature Control: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final product ratio.[3][4]
-
Steric and Electronic Effects: You can leverage steric hindrance by choosing reactants with bulky substituents to direct the reaction toward the less hindered carbonyl group.[4] Similarly, strong electron-withdrawing groups can activate the adjacent carbonyl, making it more susceptible to nucleophilic attack.[4]
Data Presentation: Effect of Solvent on Regioselectivity
The table below illustrates the powerful effect of solvent choice on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.
| Entry | Solvent | Temperature (°C) | Time (h) | Isomer Ratio (5-furyl : 3-furyl) | Total Yield (%) |
| 1 | Ethanol | 25 | 1 | 30 : 70 | 95 |
| 2 | TFE | 25 | 2 | 85 : 15 | 92 |
| 3 | HFIP | 25 | 1 | >97 : 3 | 96 |
Data adapted from studies on the use of fluorinated alcohols in pyrazole synthesis.[5]
FAQ 3: Can you provide a general experimental protocol for a Knorr-type pyrazole synthesis?
Certainly. This protocol details a general procedure for the condensation of a 1,3-dicarbonyl compound with a hydrazine, which can be adapted based on the specific reactivity of the substrates.
Experimental Protocol: General Knorr Pyrazole Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 mmol) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the addition of a mild base like sodium acetate (1.1 mmol) may be beneficial to liberate the free hydrazine.[1]
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) for 1-24 hours. The optimal temperature and time must be determined empirically for each new substrate.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration and washed with cold solvent.[1] Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure pyrazole.[1]
References
Technical Support Center: Synthesis of Substituted Pyrazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted pyrazole carboxylic acids. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Yield of the Desired Pyrazole Carboxylic Acid
Q: My reaction yield is consistently low or I'm not getting any product. What are the possible causes and how can I troubleshoot this?
A: Low or no yield in pyrazole synthesis can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
1,3-Dicarbonyl Compound: Ensure the dicarbonyl compound is pure and free of contaminants. If it's a β-ketoester, check for hydrolysis.
-
Hydrazine: Hydrazine and its derivatives can degrade over time. Use freshly opened or properly stored reagents. Hydrazine hydrate concentration can also be a factor; ensure accurate measurement.[1][2]
-
-
Incorrect Reaction Conditions:
-
Temperature: The optimal temperature can vary significantly depending on the specific substrates. For Knorr synthesis, heating is often required, typically around 100-110 °C.[1] However, some reactions may proceed at room temperature or even 0 °C.[2] Monitor the reaction temperature closely.
-
Solvent: The choice of solvent is critical. Ethanol, acetic acid, or a mixture of both are commonly used.[1][2] The solvent should be anhydrous if the reaction is sensitive to water.
-
pH: The condensation reaction is often catalyzed by a small amount of acid, such as glacial acetic acid.[1] However, highly acidic or basic conditions can lead to side reactions or degradation of starting materials.
-
-
Inefficient Reaction Monitoring:
-
Relying solely on reaction time can be misleading. Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[1]
-
Troubleshooting Workflow:
Here is a logical workflow to diagnose and resolve low-yield issues:
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Issue 2: Formation of Regioisomers and Other Impurities
Q: My final product is a mixture of regioisomers or contains significant impurities. How can I improve the regioselectivity and purity?
A: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3][4]
Potential Causes and Solutions:
-
Lack of Regiocontrol in Cyclocondensation:
-
The nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different regioisomers.
-
Solution: The regioselectivity can sometimes be influenced by the nature of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions. Steric hindrance and electronic effects play a significant role. It may be necessary to explore alternative synthetic routes that offer better regiocontrol, such as those involving [2+3] cycloadditions.[3][4]
-
-
Side Reactions:
-
Self-condensation of the dicarbonyl compound: This can occur under basic conditions.
-
Reaction of hydrazine with the ester group: If the pyrazole carboxylic acid is synthesized from its ester precursor, the hydrazine can potentially react with the ester.
-
Solution: Carefully control the reaction pH and temperature. Add the hydrazine dropwise to the solution of the dicarbonyl compound to minimize side reactions.[2]
-
-
Inadequate Purification:
-
Regioisomers often have very similar physical properties, making them difficult to separate by conventional methods like crystallization or column chromatography.
-
Solution: High-performance liquid chromatography (HPLC) may be required for separation. Alternatively, converting the pyrazole into an acid addition salt can facilitate purification through crystallization.[5][6]
-
Table 1: Comparison of Reported Yields for Ethyl 3-methyl-1H-pyrazole-5-carboxylate Synthesis
| Starting Material | Hydrazine Source | Solvent/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Ethyl 2,4-dioxovalerate | Hydrazine monohydrate | EtOH/AcOH | 0 °C to RT, 15 h | 74 | [2] |
| Ethyl 2,4-dioxopentanoate | Hydrazine hydrate | Ethanol | 0 °C, 1 h | 97 | [2] |
Issue 3: Difficulty in the Hydrolysis of Pyrazole Esters
Q: I am having trouble hydrolyzing my pyrazole ester to the corresponding carboxylic acid. What conditions should I try?
A: The hydrolysis of pyrazole esters can sometimes be challenging due to the stability of the ester group, which can be influenced by substituents on the pyrazole ring.
Potential Causes and Solutions:
-
Steric Hindrance: Bulky substituents near the ester group can hinder the approach of the hydroxide ion.[7]
-
Electronic Effects: Electron-donating groups on the pyrazole ring can decrease the electrophilicity of the ester carbonyl, making it less reactive towards nucleophilic attack.
-
Ineffective Hydrolysis Conditions:
-
Solution:
-
Stronger Base: If standard conditions (e.g., NaOH or KOH in aqueous alcohol) are ineffective, consider using a stronger base like lithium hydroxide (LiOH).
-
Higher Temperature: Increasing the reaction temperature can often drive the hydrolysis to completion. Refluxing for several hours may be necessary.
-
Change of Solvent: Using a co-solvent like THF or dioxane can improve the solubility of the ester and facilitate hydrolysis.
-
Acidic Hydrolysis: In some cases, acidic hydrolysis using mineral acids (e.g., HCl, H₂SO₄) might be more effective, although care must be taken to avoid degradation of the pyrazole ring.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyrazole ring?
A1: The Knorr pyrazole synthesis is one of the most common and widely used methods. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
Q2: How can I purify my crude pyrazole carboxylic acid?
A2: Purification can often be achieved by recrystallization from a suitable solvent. If the product is an oil or difficult to crystallize, column chromatography on silica gel can be employed.[8] An alternative method involves converting the pyrazole into an acid addition salt with an inorganic or organic acid, which can then be purified by crystallization.[5][6]
Q3: Are there any "one-pot" methods for synthesizing pyrazole carboxylic acids?
A3: Yes, one-pot syntheses have been developed. For instance, pyrazoles can be synthesized from arenes and carboxylic acids via the successive formation of ketones and β-diketones, followed by cyclization with hydrazine.[9]
Q4: Can I introduce the carboxylic acid group after forming the pyrazole ring?
A4: Yes, this is a common strategy. Methods for introducing a carboxylic acid group onto a pre-formed pyrazole ring include:
-
Oxidation of an alkyl or formyl group attached to the pyrazole ring.[3]
-
Hydrolysis of a trifluoromethyl group.[3]
-
Carboxylation of pyrazole organolithium intermediates.[3]
Q5: What are some of the key safety precautions when working with hydrazines?
A5: Hydrazine and many of its derivatives are toxic and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This protocol is adapted from a literature procedure.[2]
Materials:
-
Ethyl 2,4-dioxovalerate
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Glacial Acetic Acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water
Procedure:
-
Dissolve ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., 100:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate (1.5 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Add saturated aqueous NaHCO₃ solution to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Hydrolysis of Pyrazole Esters
Materials:
-
Substituted pyrazole ethyl ester
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or Methanol/THF)
-
Water
-
Hydrochloric acid (HCl) (e.g., 1M or 2M)
Procedure:
-
Dissolve the pyrazole ester (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water/THF).
-
Add an aqueous solution of NaOH or KOH (2-5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with HCl.
-
The pyrazole carboxylic acid should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualized Workflows
Caption: General synthetic strategies for pyrazole carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting 1H NMR Spectra of Pyrazole Compounds
Welcome to the technical support center for the analysis of 1H NMR spectra of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR data related to pyrazole compounds.
Troubleshooting Guides
This section addresses common problems encountered during the 1H NMR analysis of pyrazoles, providing potential causes and step-by-step solutions.
Problem: The N-H proton signal is broad or completely missing.
This is one of the most frequent issues observed in the 1H NMR spectra of N-unsubstituted pyrazoles.
Possible Causes:
-
Chemical Exchange: The acidic N-H proton can undergo rapid exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or other acidic/basic impurities.[1] This rapid exchange on the NMR timescale leads to significant signal broadening, sometimes to the point where the peak merges with the baseline.[1]
-
Nitrogen Quadrupolar Broadening: The 14N nucleus, which is the most abundant nitrogen isotope, has an electric quadrupole moment. This can cause efficient relaxation of the adjacent N-H proton, resulting in a broader signal, especially if the proton exchange rate is slow.[1][2]
-
Protic Solvents: In deuterated protic solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the solvent's deuterium atoms, causing the signal to disappear from the 1H NMR spectrum.[1][3]
Troubleshooting Steps:
-
Use a High-Purity, Dry Solvent: Ensure the deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) is anhydrous to minimize proton exchange with water.[1] Using a solvent from a freshly opened or properly stored container is recommended.
-
Perform a D₂O Exchange Experiment: To confirm if a broad peak corresponds to the N-H proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously, and re-acquire the spectrum. If the signal disappears, it confirms it was an exchangeable proton like N-H or O-H.[3]
-
Vary Sample Concentration: The rate of intermolecular proton exchange can be concentration-dependent.[3] Acquiring spectra at different concentrations may alter the signal's lineshape.
-
Lower the Temperature: Decreasing the temperature can slow down the rate of proton exchange, potentially leading to a sharper N-H signal.[2]
Experimental Protocol: D₂O Exchange
-
Sample Preparation: Dissolve the pyrazole compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum.
-
D₂O Addition: Add one to two drops of D₂O to the NMR tube.
-
Mixing: Cap the tube and shake it vigorously for 1-2 minutes to ensure thorough mixing and facilitate the H/D exchange.
-
Final Spectrum: Re-acquire the 1H NMR spectrum. The N-H proton signal should significantly decrease in intensity or disappear entirely.
Problem: Signals for H-3 and H-5 protons are averaged or unusually broad.
In N-unsubstituted pyrazoles, the signals corresponding to the protons at the C-3 and C-5 positions often appear identical or broad, even if the substituents at these positions are different.
Possible Cause:
-
Annular Tautomerism: This is a classic feature of pyrazoles. The N-H proton can rapidly migrate between the two nitrogen atoms (N-1 and N-2).[4][5] If this exchange is fast on the NMR timescale, the instrument detects an average structure, causing the signals for the C-3/H-3 and C-5/H-5 positions to coalesce into a single, often broad, signal.[1][4]
Troubleshooting Steps:
-
Low-Temperature NMR: By lowering the temperature of the experiment, the rate of tautomeric exchange can be slowed down.[1][6] Below a certain temperature (the coalescence temperature), the exchange becomes slow enough on the NMR timescale to allow for the observation of distinct signals for each of the two tautomers present in the solution.[4]
-
Solvent Selection: The rate of proton exchange is highly dependent on the solvent.[4][6] Aprotic and less polar solvents may slow the exchange compared to protic or polar solvents that facilitate proton transfer.[4]
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare the sample in a deuterated solvent with a low freezing point suitable for the desired temperature range (e.g., Toluene-d₈, CD₂Cl₂, THF-d₈).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).
-
Cooling: Gradually lower the probe temperature in increments of 10-20 K.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Record spectra at each temperature, observing changes in the chemical shifts and line shapes of the H-3 and H-5 signals. Note the temperature at which the broad, averaged signal begins to sharpen and split into two distinct sets of signals.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shifts for pyrazole protons?
A1: The chemical shifts can vary based on the solvent, concentration, and substituents. However, some general ranges for the parent pyrazole are provided below.
| Proton | Typical Chemical Shift (δ) in CDCl₃ | Typical Chemical Shift (δ) in DMSO-d₆ |
| N-H | ~12.9 ppm (often broad)[2] | ~12.8 ppm |
| H-3, H-5 | ~7.66 ppm (doublet)[2] | ~7.6 ppm |
| H-4 | ~6.37 ppm (triplet)[2] | ~6.3 ppm |
Note: Due to rapid tautomerism in unsubstituted pyrazole, H-3 and H-5 are chemically equivalent and appear as a single signal.[4]
Q2: What are the typical proton-proton coupling constants (J) in a pyrazole ring?
A2: Coupling constants are crucial for structural confirmation. Typical values for pyrazole rings are listed below.
| Coupling | Typical J-value (Hz) |
| ³J(H3, H4) | 1.9 - 2.5 Hz |
| ³J(H4, H5) | 1.9 - 3.0 Hz |
| ⁴J(H3, H5) | ~0 Hz |
Note: These values can be influenced by ring substituents.
Q3: How can I definitively assign the ¹H and ¹³C signals for an unsymmetrically substituted pyrazole?
A3: For unambiguous assignment, especially with complex substitution patterns, 2D NMR spectroscopy is essential.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (e.g., H-3 to H-4, H-4 to H-5).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is particularly powerful for pyrazoles. It shows correlations between protons and carbons over two or three bonds. For example, it can correlate the N-H proton to C-3 and C-5, and the H-4 proton to C-3 and C-5, helping to piece together the structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which can be useful for determining the orientation of substituents relative to the ring.
Experimental Protocol: General HMBC Workflow
-
Sample Preparation: Prepare a reasonably concentrated sample of the pyrazole derivative in a suitable deuterated solvent.
-
Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.
-
Parameter Optimization: The key HMBC parameter is the long-range coupling constant, J(C,H). Set this to a value that reflects the expected 2- and 3-bond coupling constants, typically in the range of 8-10 Hz.
-
Acquisition: The experiment may require several hours to run, depending on the sample concentration and the instrument's sensitivity.
-
Processing and Analysis: Process the 2D data. Look for cross-peaks that connect protons to carbons separated by 2 or 3 bonds (e.g., a cross-peak between the H-4 signal on the F2 axis and the C-3/C-5 signals on the F1 axis).
References
Technical Support Center: Stability of 5-Hydroxypyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 5-hydroxypyrazole derivatives.
Troubleshooting Guide
Issue 1: Rapid Degradation of 5-Hydroxypyrazole Ester Derivatives in Neutral or Basic Buffers
-
Observation: You notice a significant decrease in the concentration of your 5-hydroxypyrazole ester derivative over a short period (e.g., 1-2 hours) when dissolved in a buffer at pH 7 or higher.
-
Potential Cause: Ester functionalities on the pyrazole scaffold are susceptible to hydrolysis, particularly in neutral to basic conditions. This leads to the cleavage of the ester bond and formation of the corresponding carboxylic acid and alcohol, which may be inactive.[1][2]
-
Troubleshooting Steps:
-
pH Adjustment: If experimentally feasible, consider lowering the pH of your buffer to a more acidic range (e.g., pH 5-6) to slow down the rate of hydrolysis.
-
Compound Modification: If you are in the compound design phase, consider synthesizing analogs where the ester linkage is replaced with a more stable functional group, such as an amide or an ether.
-
Short-Term Experiments: Plan your experiments to be as short as possible to minimize the impact of degradation. Prepare fresh solutions immediately before use.
-
Storage: Store stock solutions in an anhydrous organic solvent (e.g., DMSO) at low temperatures (-20°C or -80°C) to prevent hydrolysis during storage.
-
Issue 2: Inconsistent Results or Appearance of Unexpected Peaks in HPLC Analysis
-
Observation: You observe variable peak areas for your 5-hydroxypyrazole derivative in replicate HPLC injections, or new, unexpected peaks appear in the chromatogram over time.
-
Potential Cause: The compound may be degrading in the HPLC mobile phase or on the column. Oxidative degradation can also occur if the mobile phase is not properly degassed.
-
Troubleshooting Steps:
-
Mobile Phase pH: Evaluate the pH of your mobile phase. If it is neutral or basic, consider using a mobile phase with a lower pH.
-
Solvent Compatibility: Ensure the solvent used to dissolve your sample is compatible with the mobile phase to prevent precipitation on the column.
-
Degas Mobile Phase: Always degas your mobile phase to remove dissolved oxygen, which can cause oxidative degradation of sensitive compounds.
-
Temperature Control: Use a temperature-controlled autosampler and column compartment to ensure consistent results and minimize temperature-dependent degradation.
-
Peak Identification: Use LC-MS to identify the mass of the unexpected peaks to determine if they are degradation products.
-
Issue 3: Loss of Compound Activity in Cell-Based Assays
-
Observation: Your 5-hydroxypyrazole derivative shows lower than expected potency or a complete loss of activity in cell-based assays.
-
Potential Cause: The compound may be unstable in the cell culture medium, which is typically buffered at a physiological pH of ~7.4. Metabolic degradation by cellular enzymes can also contribute to the loss of activity.
-
Troubleshooting Steps:
-
Incubation Stability: Perform a stability study of your compound in the cell culture medium without cells to assess its chemical stability over the time course of your experiment.
-
Time-Course Experiment: If the compound is found to be unstable, consider reducing the incubation time of your assay.
-
Metabolic Stability: Investigate the metabolic stability of your compound using liver microsomes or other relevant in vitro metabolism models. This can help to identify metabolically labile sites on the molecule.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-hydroxypyrazole derivatives?
A1: The most common degradation pathways are hydrolysis, oxidation, and photolysis. Hydrolysis is a major concern for ester derivatives, especially at neutral to basic pH. The pyrazole ring itself can be susceptible to oxidative cleavage, and exposure to light can lead to photolytic degradation.
Q2: How can I improve the hydrolytic stability of my 5-hydroxypyrazole derivative?
A2: Several strategies can be employed. Replacing a hydrolytically labile ester group with a more stable amide or ether linkage is a common medicinal chemistry approach. Additionally, introducing electron-withdrawing groups near the ester can sometimes reduce the rate of hydrolysis. For experimental work, maintaining a slightly acidic pH and using fresh solutions can mitigate this issue.
Q3: What analytical techniques are best for monitoring the stability of 5-hydroxypyrazole derivatives?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent compound and its degradation products. For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Q4: How should I store my 5-hydroxypyrazole compounds to ensure their stability?
A4: For long-term storage, it is recommended to store the solid compound at low temperatures (e.g., -20°C) in a desiccator to protect it from moisture. Stock solutions should be prepared in a dry, aprotic solvent like DMSO and stored at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Hydrolytic Stability of Pyrazole Ester Derivatives
| Compound Type | pH of Buffer | Half-life (t½) | Reference |
| Pyrazolyl benzoic acid ester derivatives | 8 | 1-2 hours | [1][2] |
| 3-Substituted pyrazole ester derivative 1 | 8 | 450 minutes | [1] |
| 3-Substituted pyrazole ester derivative 2 | 8 | 900 minutes | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a 5-Hydroxypyrazole Derivative
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of a 5-hydroxypyrazole derivative under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the 5-hydroxypyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
- Incubate at 60°C for 30 minutes.
- Neutralize with 1 mL of 0.1 N NaOH.
- Dilute to a final volume of 10 mL with the mobile phase.
-
Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
- Incubate at 60°C for 30 minutes.
- Neutralize with 1 mL of 0.1 N HCl.
- Dilute to a final volume of 10 mL with the mobile phase.
-
Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
- Keep at room temperature for 7 days.
- Dilute to a final volume of 10 mL with the mobile phase.
-
Thermal Degradation:
- Place the solid compound in a 60°C oven for 24 hours.
- Dissolve the stressed solid in the mobile phase to the desired concentration.
-
Photolytic Degradation:
- Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
- Keep a control sample protected from light.
3. Analysis:
-
Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.
-
Use LC-MS to identify and characterize any significant degradation products.
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Inhibition of the p38 MAPK signaling pathway.
Caption: Inhibition of the JNK signaling pathway.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Industrial-Scale Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up pyrazole synthesis for industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for pyrazoles?
A1: The most prevalent method for industrial-scale pyrazole synthesis is the Knorr pyrazole synthesis.[1] This method involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative. Variations of this method, including the use of β-ketoesters, are also common.[2] For specific applications, other methods like those involving α,β-unsaturated aldehydes and subsequent dehydrogenation, or multicomponent synthesis strategies, are also employed.
Q2: What are the primary safety concerns when scaling up pyrazole synthesis?
A2: The primary safety concern revolves around the use of hydrazine hydrate, which is a high-energy, toxic, and flammable compound.[3] Key concerns include:
-
Thermal Runaway: The condensation reaction with hydrazine is often highly exothermic and can lead to a thermal runaway if not properly controlled.[3]
-
Decomposition: Hydrazine can decompose explosively at elevated temperatures or in the presence of certain metals.[3]
-
Toxicity: Hydrazine is highly toxic and requires strict handling procedures to minimize exposure.[3]
Q3: How can the exothermic nature of the hydrazine condensation be managed at an industrial scale?
A3: Managing the exotherm is critical for a safe scale-up. Strategies include:
-
Slow and Controlled Addition: Adding the hydrazine hydrate slowly and in a controlled manner to the reaction mixture.
-
Efficient Cooling: Ensuring the reactor has adequate cooling capacity to dissipate the generated heat.
-
Dilution: Using a sufficient amount of a suitable solvent to absorb the heat of the reaction.
-
Use of a Base: The addition of a mild base, such as sodium acetate, can help to neutralize acidic byproducts that might catalyze decomposition.[3]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: We are experiencing significantly lower yields than expected in our scaled-up Knorr pyrazole synthesis. What are the potential causes and how can we troubleshoot this?
A: Low yields in industrial-scale pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Increase the reaction time or temperature. Ensure efficient mixing to improve contact between reactants. It is also crucial to verify the quality and purity of starting materials, as impurities can lead to side reactions.[1]
-
-
Formation of Byproducts:
-
Solution: Optimize reaction conditions such as temperature, solvent, and catalyst to improve selectivity towards the desired pyrazole. In some cases, exploring a different synthetic route with higher regioselectivity may be necessary.[1]
-
-
Product Loss During Workup and Purification:
-
Solution: Optimize extraction and recrystallization solvents and procedures to minimize product loss.
-
Troubleshooting Workflow for Low Yield:
References
Technical Support Center: Purification of 5-acetyl-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for the purification of 5-acetyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 5-acetyl-1H-pyrazole-3-carboxylic acid?
A1: Common impurities often originate from the starting materials or side reactions during synthesis. These can include unreacted starting materials like hydrazine compounds or diketones, as well as regioisomers or by-products from incomplete cyclization. For instance, using an excess molar ratio of a hydrazine compound during synthesis can lead to the formation of significant impurities[1].
Q2: Which purification methods are most effective for this compound?
A2: The choice of purification method depends on the impurity profile and the desired scale. The most common and effective methods are:
-
Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found. It is scalable and cost-effective.
-
Column Chromatography: Excellent for separating compounds with different polarities, including regioisomers, though it can be less practical for very large scales.
-
Acid-Base Extraction: Useful for separating the acidic product from neutral or basic impurities by exploiting its carboxylic acid functionality.
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room or lower temperatures. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, and water[2]. Mixed solvent systems, such as ethanol/water or tetrahydrofuran (THF)/n-heptane, are also highly effective.[2][3] A good practice is to test the solubility of a small amount of the crude product in various solvents to identify the best candidate.
Q4: What level of purity can I expect to achieve?
A4: With optimized purification protocols, it is possible to achieve very high purity. Reports indicate that purity levels of over 98.5% and even up to 99.93% as measured by HPLC can be obtained.[1][3] The final purity will depend on the chosen method and the nature of the impurities present.
Q5: Which analytical techniques are recommended for assessing the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis of 5-acetyl-1H-pyrazole-3-carboxylic acid.[3] Thin-Layer Chromatography (TLC) is a quick and effective qualitative tool for monitoring the progress of purification, such as during column chromatography.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identification of any remaining impurities.
Troubleshooting Guide
Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to resolve this issue:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, which may allow crystallization to occur at a temperature below the compound's melting point[2].
-
Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible. Using an insulated container or a dewar can promote gradual cooling and prevent rapid precipitation as an oil[2].
-
Change the Solvent System: Experiment with a different solvent or a solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial[2].
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce proper crystallization[2].
Q2: The yield after recrystallization is very low. How can I improve it?
A2: Low yield is a common issue in recrystallization. To improve your recovery, consider the following:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling[2].
-
Ensure Thorough Cooling: Cool the solution in an ice bath after it has reached room temperature to maximize precipitation. Allow sufficient time for crystallization to complete.
-
Reduce Transfers: Minimize the number of transfer steps, as material is lost at each stage.
-
Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor and re-cooling.
Q3: My product is still impure after a single purification step. What is the next step?
A3: If the product remains impure, you have two main options:
-
Repeat the Purification: A second round of the same purification method (e.g., recrystallization) can often significantly improve purity.
-
Use an Orthogonal Method: If repeating the process doesn't help, the remaining impurity may have similar properties (e.g., solubility). In this case, switch to a different purification technique that separates based on a different principle. For example, if recrystallization failed, try column chromatography, which separates based on polarity.
Q4: How can I remove a persistent, closely-related impurity like a regioisomer?
A4: Separating regioisomers can be challenging.
-
Fractional Recrystallization: This technique can be effective if the isomers have sufficiently different solubilities in a specific solvent system. It involves multiple, careful recrystallization steps to progressively enrich one isomer[2].
-
Preparative HPLC: While resource-intensive, preparative HPLC offers the highest resolution for separating very similar compounds.
-
Column Chromatography: Careful optimization of the mobile phase (solvent system) in flash column chromatography can often achieve separation. Using a shallower solvent gradient can improve resolution.
Data Summary Tables
Table 1: Recommended Solvents for Recrystallization
| Solvent / System | Type | Characteristics | Reference |
| Tetrahydrofuran (THF) | Polar aprotic | Good for initial dissolution; often used with an anti-solvent. | [3] |
| Ethanol / Water | Mixed Protic | Highly effective for polar pyrazole derivatives. | [2] |
| n-Heptane | Nonpolar | Often used as an anti-solvent with THF or Dichloromethane. | [3] |
| Methanol | Protic | Suitable for many pyrazole carboxylic acids. | [4] |
| Isopropanol | Protic | Another common alcohol for recrystallization. | [2] |
Table 2: Comparison of Purification Methods
| Method | Principle | Best For | Typical Purity | Scalability |
| Recrystallization | Differential Solubility | Removing minor impurities from a mostly pure solid. | >99% | Excellent |
| Column Chromatography | Differential Adsorption | Separating complex mixtures, isomers, and non-polar impurities. | >99% | Poor to Moderate |
| Acid-Base Extraction | Differential Solubility (pH-dependent) | Removing neutral or basic impurities from the acidic product. | >95% | Good |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (THF/n-Heptane)
This protocol is adapted from a reported purification method[3].
-
Dissolution: Place the crude 5-acetyl-1H-pyrazole-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of tetrahydrofuran (THF) at room temperature (e.g., 25-30°C) to dissolve the solid.
-
Heating (Optional): If the solid does not fully dissolve, gently heat the mixture to 50-55°C and stir for 30-60 minutes.
-
Cooling: Allow the solution to cool slowly to room temperature (25-30°C).
-
Precipitation: Slowly add n-heptane (an anti-solvent) to the stirred solution until turbidity (cloudiness) persists.
-
Crystallization: Continue stirring the mixture at room temperature for at least 3 hours to allow for complete crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold n-heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Once dry, carefully load the silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Monitor the eluent using Thin-Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate) to elute the compounds from the column. The target compound, being polar, will elute at a higher solvent polarity.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-acetyl-1H-pyrazole-3-carboxylic acid.
Visualizations
Caption: A workflow diagram illustrating the decision-making process for purifying crude 5-acetyl-1H-pyrazole-3-carboxylic acid.
Caption: A decision tree for troubleshooting when a compound oils out instead of crystallizing.
Caption: Diagram showing the workflow for purifying 5-acetyl-1H-pyrazole-3-carboxylic acid using acid-base extraction.
References
reducing reaction time for pyrazole synthesis with microwave heating
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for reducing reaction times in pyrazole synthesis using microwave heating. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why should I use microwave heating for pyrazole synthesis instead of conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers significant advantages over traditional methods.[1][2][3] Key benefits include:
-
Drastic Reduction in Reaction Time: Reactions that take hours with conventional heating can often be completed in minutes.[4][5][6]
-
Improved Yields: Rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[6][7][8]
-
Enhanced Purity: The reduction in side reactions simplifies product purification.[3][5]
-
Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, leading to less energy consumption.[3]
-
Alignment with Green Chemistry: MAOS often allows for the use of greener solvents or even solvent-free conditions, minimizing chemical waste.[4][9][10]
Q2: How does microwave heating work in a chemical reaction?
A2: Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[11][12]
-
Dipolar Polarization: Polar molecules (like many organic solvents) in the reaction mixture constantly try to align themselves with the oscillating electric field of the microwaves. This rapid reorientation creates molecular friction, which generates heat.[11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, colliding with other molecules and generating heat.[11] This direct heating of the bulk solution is much more rapid and uniform than conventional heating, which relies on slower thermal conduction from the vessel walls.[3]
Q3: Is a domestic microwave oven suitable for these syntheses?
A3: While some studies report using domestic microwave ovens, it is strongly discouraged for safety and reproducibility reasons.[13][14] Laboratory-grade microwave reactors are equipped with essential safety features to handle pressure buildup and flammable solvents. They also provide precise control over temperature, pressure, and power, which is crucial for obtaining consistent and reproducible results.[15]
Q4: What is the difference between "thermal" and "non-thermal" microwave effects?
A4: "Thermal effects" refer to the acceleration of reactions due to the rapid increase in temperature, which can be achieved much faster than with conventional heating. "Non-thermal effects" are more controversial and refer to a hypothetical specific activation of certain polar molecules or transition states by the electromagnetic field, independent of the temperature increase. While there is much debate, the majority of observed rate enhancements can be attributed to the purely thermal effects of rapid, uniform heating.[11]
Troubleshooting Guide
This guide addresses common issues encountered during microwave-assisted pyrazole synthesis.
| Symptom / Question | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Product Yield | 1. Incorrect Temperature/Power: The reaction may not have reached the necessary activation energy, or excessive heat may have degraded reactants/products.[16] 2. Poor Solvent Choice: The selected solvent may not absorb microwave energy efficiently (low dielectric loss tangent), preventing the mixture from reaching the target temperature.[3][17] 3. Insufficient Reaction Time: While microwave reactions are fast, some still require several minutes to reach completion. 4. Reagent Degradation: One or more starting materials may be unstable at the high temperatures achieved. | 1. Optimize Reaction Conditions: Systematically vary the temperature, power, and time. Start with conditions cited in similar literature protocols. Use a dedicated microwave reactor to accurately monitor and control internal temperature.[13] 2. Select an Appropriate Solvent: Use polar solvents like ethanol, methanol, DMF, or acetic acid which couple efficiently with microwaves.[1][8] For non-polar solvents, a small amount of a polar co-solvent or an ionic liquid can be added.[3] 3. Increase Irradiation Time: Incrementally increase the reaction time (e.g., in 2-5 minute intervals) and monitor progress via TLC or LC-MS. 4. Use Ramped Heating: Program the microwave to ramp the temperature up slowly, which can prevent thermal shock and degradation of sensitive reagents. |
| Arcing or Sparking Inside the Microwave Cavity | 1. Presence of Metal: Supported metal catalysts (e.g., Pd/C) or accidental metal contaminants (spatulas, stir bars with exposed cores) can cause arcing.[15][18] 2. High Concentration of Strong Absorbers: High concentrations of materials like activated carbon or graphite can lead to charge buildup and electrical discharge, creating micro-plasma.[19][20] 3. Improper Vessel or Rack Usage: Using a metallic rack or accessory not designed for the specific microwave function can cause sparks.[21] | 1. Avoid Bulk Metals: The use of solid metal catalysts is often forbidden in commercial microwave synthesis equipment.[18] If a catalyst is necessary, ensure it is designed for microwave use or is non-metallic. Double-check all glassware for metal contamination. 2. Ensure Proper Stirring: For reactions with suspended strong absorbers, vigorous stirring is critical to disperse the particles and prevent the formation of localized charge centers.[19] 3. Use Correct Accessories: Only use vessels and accessories certified for microwave chemistry and follow the manufacturer's instructions.[21] |
| Inconsistent Results / Poor Reproducibility | 1. Non-Uniform Heating (Hot Spots): Inhomogeneities in the reaction mixture or the microwave field can create localized areas of intense heat ("hot spots"), leading to variable product and byproduct distribution.[11][22][23] 2. Inaccurate Temperature Monitoring: Domestic microwaves lack internal temperature probes. External IR sensors can be inaccurate as they only measure the vessel's surface temperature. 3. Variable Starting Material Quality: Water content or impurities in reagents and solvents can affect microwave absorption and reaction outcomes. | 1. Improve Mixing: Use a dedicated microwave reactor with a magnetic stirring function. For solid-phase reactions, consider using a specialized vessel that rotates or tumbles. 2. Use a Dedicated Reactor: Employ a laboratory microwave reactor with an internal fiber-optic temperature probe for accurate, real-time monitoring and control of the reaction temperature.[15] 3. Ensure Reagent Quality: Use dry solvents and high-purity reagents. Store hygroscopic materials in a desiccator. |
| Excessive Pressure Buildup | 1. Heating Above Solvent Boiling Point: Microwave reactors are sealed vessels. Heating a solvent far beyond its atmospheric boiling point will generate significant pressure.[12][17] 2. Gas-Evolving Reaction: The reaction itself may produce gaseous byproducts, contributing to pressure buildup.[17] 3. Overfilling the Reaction Vessel: Insufficient headspace in the vial can lead to a rapid and dangerous pressure increase. | 1. Monitor Pressure: Use a microwave reactor with a built-in pressure sensor. Set a maximum pressure limit in the experimental method as a safety precaution. 2. Cooling Bursts: Program the reaction method to include cooling periods (e.g., using compressed air) if the pressure approaches the safety limit. 3. Follow Volume Guidelines: Do not exceed the recommended maximum reaction volume for the vial size, as specified by the manufacturer. A typical rule is to not fill the vial more than 2/3 full. |
Quantitative Data: Microwave vs. Conventional Heating
The following tables summarize data from various studies, highlighting the efficiency of microwave-assisted synthesis.
Table 1: Comparison of Reaction Times and Yields for Pyrazole Synthesis
| Starting Materials | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Chalcones + Hydrazine Hydrate | Microwave | Ethanol | N/A (600 W) | 2-4 min | High (not specified) | [24] |
| β-Keto Ester + Phenylhydrazine | Microwave | None (Solvent-free) | N/A (20% Power) | 4 min | 67-82% | [4][10] |
| β-Keto Ester + Phenylhydrazine | Conventional | Ethanol | Reflux | 3-5 h | Lower than MW | [4] |
| Ketonitrile + Hydrazine | Microwave | Methanol | 150 °C | 5 min | High (part of one-pot) | [25] |
| Chalcones + Phenylhydrazine | Microwave | Acetic Acid/Water | 100 °C | 5-30 min | 58-75% | [1] |
| 1,3,4-Oxadiazole + Aldehydes | Microwave | Ethanolic KOH | N/A (400 W) | 5-8 min | Good | [26] |
| 1,3,4-Oxadiazole + Aldehydes | Conventional | Ethanolic KOH | Reflux | 6-9 h | 59-66% | [26] |
Table 2: Optimization of Microwave Conditions for One-Pot Pyrazolone Synthesis (Based on the reaction of ethyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxy-benzaldehyde)
| Microwave Power (W) | Time (min) | Yield (%) | Reference |
| 210 | 10 | Low | [14] |
| 420 | 5 | 54 | [14] |
| 420 | 10 | 71 | [14] |
| 420 | 15 | 62 | [14] |
| 630 | 10 | 51 | [14] |
Experimental Protocols
Protocol 1: One-Pot, Solvent-Free Synthesis of Pyrazolones [4][14]
This protocol describes a general, environmentally friendly method for synthesizing pyrazolone derivatives.
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add a β-keto ester (e.g., ethyl acetoacetate, 1.5 mmol), a substituted hydrazine (e.g., phenylhydrazine, 1.0 mmol), and an aromatic aldehyde (1.0 mmol).
-
Vessel Sealing: Securely crimp a cap onto the vial.
-
Microwave Irradiation: Place the vial inside the cavity of a laboratory microwave reactor. Irradiate the mixture with stirring at a constant power (e.g., 420 W) for 10 minutes.[14] The reactor's temperature and pressure should be monitored throughout.
-
Work-up and Purification: After the reaction, allow the vial to cool to room temperature (or use the reactor's compressed air cooling). Add ethanol to the solid residue and collect the crude product by vacuum filtration.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone product.
-
Characterization: Confirm the structure of the synthesized compound using IR, ¹H-NMR, and mass spectral data.
Protocol 2: Synthesis of 1-Aryl-1H-pyrazole-5-amines [27]
This protocol is for the rapid synthesis of aminopyrazoles, which are valuable building blocks.
-
Reagent Preparation: To a 5 mL microwave process vial containing a stir bar, add an aryl hydrazine hydrochloride (2.0 mmol) and 3-aminocrotononitrile (2.0 mmol).
-
Solvent Addition: Add 5 mL of 1 M hydrochloric acid. The final concentration of reactants will be 0.4 M.
-
Vessel Sealing: Ensure the heterogeneous suspension can be stirred properly. If not, transfer to a larger vial and add more 1 M HCl, staying within the reactor's volume limits. Seal the vial with a cap using an appropriate crimper tool.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 150 °C, the hold time to 15 minutes, and enable magnetic stirring.
-
Work-up and Purification: After cooling, add 10 mL of deionized water to the vial. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8 (cessation of gas evolution).
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water and allow it to air dry to yield the pure product.
Visualizations
Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for microwave-assisted pyrazole synthesis.
Caption: Troubleshooting flowchart for common issues in microwave synthesis.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. scielo.br [scielo.br]
- 5. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 12. ijrpas.com [ijrpas.com]
- 13. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 17. thestudentroom.co.uk [thestudentroom.co.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00701H [pubs.rsc.org]
- 21. 5 Reasons Why Your Microwave Might Be Sparking | Maytag [maytag.com]
- 22. ceramics.org [ceramics.org]
- 23. Numerical simulation of hot-spot effects in microwave heating due to the existence of strong microwave-absorbing media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 25. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Pyrazole Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrazole scaffold, a cornerstone of many pharmaceuticals, is a critical endeavor. This guide provides a direct comparison of traditional conventional heating methods and modern microwave-assisted synthesis for preparing pyrazole derivatives, supported by experimental data and detailed protocols to inform methodological selection.
The pyrazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous drugs.[1] While classical synthesis often involves prolonged heating under reflux, contemporary microwave-assisted organic synthesis (MAOS) presents significant advantages in terms of dramatically reduced reaction times and improved yields.[2][3][4] This analysis delves into a head-to-head comparison of these two influential techniques.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of various pyrazole derivatives. This data highlights the substantial gains in efficiency when transitioning from conventional heating to microwave-assisted techniques.
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
| Reaction | Synthesis of phenyl-1H-pyrazoles | Synthesis of phenyl-1H-pyrazoles | [2] |
| Reaction Time | 2 hours | 5 minutes | [2] |
| Temperature | 75 °C | 60 °C | [2] |
| Yield | 72 - 90% | 91 - 98% | [2] |
| Reaction | Oxidation of phenyl-1H-pyrazole-4-carbaldehyde | Oxidation of phenyl-1H-pyrazole-4-carbaldehyde | [2] |
| Reaction Time | 1 hour | 2 minutes | [2] |
| Temperature | 80 °C | 80 °C | [2] |
| Yield | 48 - 85% | 62 - 92% | [2] |
| Reaction | Synthesis of pyrazole and oxadiazole hybrids | Synthesis of pyrazole and oxadiazole hybrids | [3] |
| Reaction Time | 7 - 9 hours | 9 - 10 minutes | [3] |
| Yield | Not explicitly stated | 79 - 92% improvement in product yield | [3] |
| Reaction | Synthesis of quinolin-2(1H)-one-based pyrazoles | Synthesis of quinolin-2(1H)-one-based pyrazoles | [4] |
| Reaction Time | Not specified | 7 - 10 minutes | [4] |
| Temperature | Not specified | 120 °C | [4] |
| Power | Not applicable | 360 W | [4] |
| Yield | Not specified | 68 - 86% | [4] |
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted pyrazole synthesis are provided below, based on established literature procedures.
Conventional Synthesis: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic method that involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[5]
Materials:
-
Hydrazine hydrate
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ethanol (as solvent)
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the mixture while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole.
Microwave-Assisted Synthesis: One-Pot Synthesis of Pyrazolone Derivatives
This protocol is adapted from a solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives.[6]
Materials:
-
Ethyl acetoacetate
-
3-Nitrophenylhydrazine
-
3-Methoxy-4-ethoxy-benzaldehyde
Procedure:
-
Place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) in a 50-mL one-neck flask.[6]
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[6]
-
After irradiation, allow the solid to cool.[6]
-
Triturate the solid with ethyl acetate and collect the product by suction filtration to afford (Z)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone.[6]
Workflow and Logic Diagram
The following diagram illustrates the generalized workflow for both conventional and microwave-assisted pyrazole synthesis, highlighting the key stages from starting materials to the final purified product.
Caption: Generalized workflow for pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Structure of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for validating the structure of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid, with a primary focus on the definitive method of single-crystal X-ray crystallography.
While a specific crystallographic study for this compound is not publicly available, this guide leverages data from a closely related analogue, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, to illustrate the principles and data obtained from X-ray diffraction.[1] This is juxtaposed with other common spectroscopic methods to provide a comprehensive understanding of their respective strengths and limitations in structural elucidation.
Comparison of Analytical Techniques for Structural Validation
The confirmation of a chemical structure, especially for novel compounds in pharmaceutical development, relies on a combination of analytical methods. Each technique provides a unique piece of the structural puzzle.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1] | Provides an unambiguous and absolute determination of the molecular structure in the solid state. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), including connectivity and spatial proximity. | Provides detailed structural information in solution, which is often more relevant to biological activity. Non-destructive. | Does not provide direct information on bond lengths or angles. Complex spectra can be challenging to interpret for large molecules. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation.[1] | Rapid and simple method for identifying the presence or absence of key functional groups (e.g., O-H, C=O). | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments, providing information on the molecular weight and elemental composition. | Highly sensitive, requiring very small amounts of sample. Can confirm the molecular formula. | Does not provide direct information about the 3D structure or connectivity of atoms. |
Experimental Data Summary
The following tables summarize the kind of quantitative data obtained from each technique. The X-ray crystallography data is for the analogue Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1], while the spectroscopic data is representative for pyrazole carboxylic acids and their derivatives.
X-ray Crystallography Data (for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate)[1]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.5408(16) Å, b = 9.5827(16) Å, c = 11.580(2) Å, β = 105.838(3)° |
| Volume | 1018.5(3) ų |
| Z | 4 |
Spectroscopic Data (Representative for Pyrazole Carboxylic Acid Derivatives)
| Technique | Parameter | Typical Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~2.3 ppm (C-CH₃), ~3.8 ppm (N-CH₃), ~6.0 ppm (pyrazole H-4), ~12-13 ppm (COOH) |
| ¹³C NMR | Chemical Shift (δ) | ~10-15 ppm (C-CH₃), ~35-40 ppm (N-CH₃), ~100-110 ppm (pyrazole C-4), ~140-150 ppm (pyrazole C-3/C-5), ~160-170 ppm (COOH) |
| FTIR | Wavenumber (cm⁻¹) | ~3200-2500 cm⁻¹ (O-H stretch, carboxylic acid), ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1600-1500 cm⁻¹ (C=N, C=C stretch, pyrazole ring)[1] |
| Mass Spec (EI) | m/z | Molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
Single-Crystal X-ray Crystallography
The following is a typical protocol for single-crystal X-ray diffraction, adapted from the study of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1]
-
Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol).
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a low temperature (e.g., 130 K) to minimize thermal vibrations. The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are located in the difference Fourier map and refined isotropically.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).
FTIR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded. The sample is then placed in the instrument, and the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel compound like this compound.
References
A Comparative Analysis of 1-Methyl and 1-Phenyl Pyrazole Analogs: Unraveling the Impact of N-Substitution on Biological Activity
For researchers, scientists, and drug development professionals, the strategic selection of substituents on a heterocyclic scaffold is a cornerstone of modern medicinal chemistry. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure found in numerous FDA-approved drugs. The nature of the substituent at the N1-position profoundly influences the physicochemical properties and, consequently, the biological activity of these compounds. This guide provides a comparative overview of the biological activities of 1-methyl and 1-phenyl substituted pyrazole analogs, supported by experimental data from the literature, to inform the design of future therapeutic agents.
The substitution at the N1-position of the pyrazole ring with either a small, aliphatic methyl group or a bulky, aromatic phenyl group can dramatically alter a molecule's interaction with its biological target.[1][2] Generally, the introduction of a phenyl group increases lipophilicity compared to a methyl group, which can affect cell permeability, metabolic stability, and binding affinity.
Anticancer Activity: A Tale of Two Substituents
For instance, in the development of curcumin analogues fused with 1-aryl-1H-pyrazole, the presence of a 1-phenyl group was found to be crucial for superior cytotoxicity in breast (MDA-MB-231) and liver (HepG2) cancer cell lines.[3] The bulky phenyl group often contributes to favorable hydrophobic interactions within the binding pockets of target proteins.[4]
Conversely, 1-methyl pyrazole derivatives have also demonstrated significant anticancer activity. Studies on pyrazole derivatives as anticancer agents have shown that N-methylated compounds can exhibit potent inhibitory effects on various cancer cell lines.[5] The smaller methyl group may be advantageous in scenarios where the binding pocket is sterically constrained.
Table 1: Comparative Anticancer Activity of 1-Methyl vs. 1-Phenyl Pyrazole Analogs
| Compound ID | N1-Substituent | Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | Methyl | 3,5-disubstituted pyrazole | A549 (Lung) | Data not available | |
| Analog B | Phenyl | 3,5-disubstituted pyrazole | A549 (Lung) | 10.5 | [6] |
| Compound 7d | Phenyl | 1-aryl-1H-pyrazole-fused curcumin | MDA-MB-231 (Breast) | 2.43 | [3] |
| Compound 7h | Phenyl | 1-aryl-1H-pyrazole-fused curcumin | MDA-MB-231 (Breast) | 3.14 | [3] |
| Compound 10c | Phenyl | 1-aryl-1H-pyrazole-fused curcumin | MDA-MB-231 (Breast) | 3.84 | [3] |
Note: Direct comparative data for identical core structures with only the N1-substituent varying is limited. The data presented is from different studies and should be interpreted with caution.
Signaling Pathways in Cancer
The anticancer activity of these pyrazole derivatives is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. 1-Aryl-1H-pyrazole derivatives have been reported to inhibit targets such as topoisomerase II, EGFR, MEK, and VEGFR.[3]
Signaling pathways targeted by 1-phenyl pyrazole anticancer agents.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Both 1-methyl and 1-phenyl pyrazole scaffolds have been extensively utilized in the development of novel antimicrobial agents. The choice of the N1-substituent can influence the spectrum of activity against different bacterial and fungal strains.
Several studies have reported the synthesis of N-phenylpyrazole derivatives with potent antimicrobial properties.[7] For instance, certain 1-phenyl pyrazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10] In some cases, the presence of a phenyl group at the N1 position, often in combination with other substituents, was found to be crucial for high antimicrobial efficacy.
Similarly, 1-methyl pyrazole derivatives have been reported to possess notable antimicrobial activity. For example, N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives have been shown to inhibit the production of caseinase in E. coli.[5]
Table 2: Comparative Antimicrobial Activity of 1-Methyl vs. 1-Phenyl Pyrazole Analogs
| Compound ID | N1-Substituent | Core Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Phenyl | Pyrazole-1-sulphonamide | S. aureus | 125 | [8] |
| Compound 4 | Phenyl | Pyrazoline-1-thiocarboxamide | S. aureus | 250 | [8] |
| Compound 3 (antibacterial) | Methyl | 5-hydroxy-3-methyl-1H-pyrazole derivative | E. coli | 0.25 | [7] |
| Compound 4 (antibacterial) | Methyl | 5-hydroxy-3-methyl-1H-pyrazole derivative | S. epidermidis | 0.25 | [7] |
| Compound 2 (antifungal) | Methyl | 5-hydroxy-3-methyl-1H-pyrazole derivative | A. niger | 1 | [7] |
Note: The core structures in this table are different, and the data is presented to showcase the antimicrobial potential of both classes of compounds.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and phenylbutazone.[11][12] The nature of the N1-substituent is a critical determinant of the inhibitory activity and selectivity towards cyclooxygenase (COX) enzymes.
Derivatives of 1-phenyl-1H-pyrazole have a long history in the development of anti-inflammatory agents.[13][14] These compounds often exhibit potent inhibition of COX enzymes, which are key mediators of inflammation.[11]
While less common in commercial anti-inflammatory drugs, 1-methyl pyrazole derivatives have also been investigated for their anti-inflammatory properties. For example, certain 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates have shown anti-inflammatory activity.[4]
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Analogs
| Compound | N1-Substituent | Target | Activity | Reference |
| Celecoxib | Phenyl | COX-2 | Selective Inhibitor | [12] |
| Phenylbutazone | Phenyl | COX-1/COX-2 | Non-selective Inhibitor | [12] |
| Compound 4 | Methyl | Inflammation (in vivo) | Better activity than standard | [7] |
Experimental Protocols
General Synthesis of 1-Substituted Pyrazoles
A common method for the synthesis of 1-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[15]
General workflow for the synthesis of 1-substituted pyrazoles.
Procedure:
-
A solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid) is prepared.
-
An equimolar amount of the corresponding substituted hydrazine (methylhydrazine or phenylhydrazine) is added to the solution.[15]
-
The reaction mixture is typically heated under reflux for a specified period.[16]
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield the desired 1-substituted pyrazole.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (1-methyl or 1-phenyl pyrazole analogs) and incubated for a specified duration (e.g., 72 hours).[3]
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[3]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.[8]
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[7]
Conclusion
The choice between a 1-methyl and a 1-phenyl substituent on a pyrazole scaffold has a profound impact on the resulting biological activity. The larger, more lipophilic phenyl group can enhance binding to hydrophobic pockets in target proteins, often leading to potent anticancer and anti-inflammatory activities. However, the smaller methyl group can also yield highly active compounds, particularly in antimicrobial applications, and may be advantageous where steric hindrance is a concern. The selection of the N1-substituent should be guided by the specific therapeutic target and the desired pharmacokinetic profile. Further head-to-head comparative studies of structurally analogous 1-methyl and 1-phenyl pyrazoles are warranted to provide a more definitive understanding of their structure-activity relationships.
References
- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. meddocsonline.org [meddocsonline.org]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]
- 14. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of Pyrazole Carboxylic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by experimental protocols.
The isomeric forms of pyrazole carboxylic acid are of significant interest in medicinal chemistry and drug discovery due to the versatile role of the pyrazole scaffold in bioactive molecules. Distinguishing between these isomers is crucial for structure confirmation and understanding their unique chemical properties. This guide offers a side-by-side spectroscopic comparison to facilitate their unambiguous identification.
At a Glance: Key Spectroscopic Differentiators
While all three isomers share the same molecular formula (C₄H₄N₂O₂) and molecular weight (112.09 g/mol ), their distinct substitution patterns on the pyrazole ring give rise to characteristic differences in their spectroscopic signatures.
| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features | Key FT-IR Features |
| Pyrazole-3-carboxylic acid | Two distinct aromatic protons, one coupled to the N-H proton. | Carboxyl carbon chemical shift is influenced by the adjacent nitrogen. | Unique fingerprint region due to the C-N and C=C stretching vibrations. |
| Pyrazole-4-carboxylic acid | Two equivalent aromatic protons, appearing as a singlet. | High degree of symmetry results in fewer signals. | Distinct C-H bending modes of the pyrazole ring. |
| Pyrazole-5-carboxylic acid | Two distinct aromatic protons with different coupling patterns compared to the 3-isomer. | Chemical shifts of ring carbons are influenced by the proximity to the carboxyl group and tautomerism. | Variations in the N-H and O-H stretching frequencies due to different hydrogen bonding environments. |
In-Depth Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural differences between the pyrazole carboxylic acid isomers. The chemical shifts and coupling patterns of the protons and carbons in the pyrazole ring are highly sensitive to the position of the carboxylic acid group.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Pyrazole-3-carboxylic acid | ~7.9 (d, 1H), ~6.7 (d, 1H), ~13.0 (br s, 1H, COOH), ~13.5 (br s, 1H, NH) | ~162 (C=O), ~140 (C3), ~135 (C5), ~110 (C4) |
| Pyrazole-4-carboxylic acid | ~8.1 (s, 2H), ~12.5 (br s, 1H, COOH), ~13.3 (br s, 1H, NH)[1] | ~163.5 (C=O), ~137.5 (C3/C5), ~115.0 (C4) |
| Pyrazole-5-carboxylic acid | ~7.7 (d, 1H), ~6.9 (d, 1H), ~13.0 (br s, 1H, COOH), ~13.8 (br s, 1H, NH) | ~161 (C=O), ~142 (C5), ~133 (C3), ~112 (C4) |
Note: The chemical shifts are approximate and can vary depending on the experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecules. The characteristic vibrational frequencies of the carboxylic acid group and the pyrazole ring can be used to differentiate the isomers.
Table 2: Key FT-IR Absorption Bands (KBr Pellet)
| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=N & C=C Stretch (cm⁻¹) |
| Pyrazole-3-carboxylic acid | ~3100-2500 (broad) | ~1700 | ~3200 | ~1560-1460 |
| Pyrazole-4-carboxylic acid | ~3150-2500 (broad) | ~1680 | ~3150 | ~1550-1450 |
| Pyrazole-5-carboxylic acid | ~3100-2500 (broad) | ~1710 | ~3250 | ~1570-1470 |
The broad O-H stretch of the carboxylic acid is a common feature for all three isomers. However, subtle shifts in the C=O and N-H stretching frequencies, as well as differences in the fingerprint region (1600-600 cm⁻¹), can aid in their distinction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For the pyrazole carboxylic acid isomers, electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z 112. The fragmentation patterns, arising from the loss of CO₂, H₂O, and other neutral fragments, can provide structural clues.
Table 3: Expected Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Pyrazole-3-carboxylic acid | 112 | 95, 68, 41 |
| Pyrazole-4-carboxylic acid | 112 | 95, 68, 41[1] |
| Pyrazole-5-carboxylic acid | 112 | 95, 68, 41 |
While the primary fragmentation pathways may be similar, the relative intensities of the fragment ions might differ, offering a potential avenue for differentiation.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of pyrazole carboxylic acid isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole carboxylic acid isomer in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 16 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the carboxylic acid group (e.g., to its methyl ester) is often necessary to improve volatility.
-
Derivatization (Methylation with Diazomethane or TMSH):
-
Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
Alternatively, use a safer methylation agent like (trimethylsilyl)diazomethane (TMSD) or trimethylsilylethyldiazomethane (TMSH).
-
-
GC-MS Instrumentation:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Parameters:
-
Mass Range: m/z 35-300
-
Workflow for Spectroscopic Comparison
The following diagram illustrates the general workflow for the spectroscopic comparison of pyrazole carboxylic acid isomers.
Caption: Workflow for the spectroscopic comparison of pyrazole carboxylic acid isomers.
This comprehensive guide provides the necessary data and methodologies to confidently distinguish between the three isomers of pyrazole carboxylic acid, a critical step in advancing research and development in fields where these compounds play a vital role.
References
A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical methods for assessing the purity of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry. The performance of this target compound is compared with two structurally similar alternatives: 5-Methyl-1H-pyrazole-3-carboxylic acid and 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
Comparative Purity Analysis
The purity of synthesized batches of the target compound and its alternatives was assessed using HPLC, qNMR, and LC-MS. The results, including common process-related impurities such as unreacted starting materials or byproducts, are summarized below.
Table 1: Purity Assessment of this compound
| Analytical Method | Purity (%) | Detected Impurities (and their % Area/Abundance) |
| HPLC-UV (254 nm) | 98.2% | Impurity A (0.8%), Impurity B (0.5%), Unknown (0.5%) |
| qNMR (500 MHz) | 98.5% | Residual Ethyl Acetate (0.6%), Starting Material (0.9%) |
| LC-MS | 98.3% | M+14 (0.7%), M-16 (0.4%), Other trace impurities |
Table 2: Comparative Purity Data for Alternative Compounds
| Compound | Analytical Method | Purity (%) | Key Observations |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | HPLC-UV (254 nm) | 99.1% | Higher purity, fewer side products from synthesis. |
| qNMR (500 MHz) | 99.3% | Minimal residual solvents detected. | |
| LC-MS | 99.2% | Primarily shows the parent mass ion. | |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | HPLC-UV (254 nm) | 97.5% | Presence of a regioisomeric impurity. |
| qNMR (500 MHz) | 97.8% | Confirms the presence of the regioisomer. | |
| LC-MS | 97.6% | Isomeric impurity detected with the same m/z. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Profile: 10% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is an absolute purity determination method where the signal intensity is directly proportional to the molar amount of the substance.[1] By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[1]
Instrumentation:
-
NMR Spectrometer (e.g., 500 MHz).
-
NMR data processing software.
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Program: A standard single-pulse experiment with a 30° flip angle.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).
-
Number of Scans: 32.
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the determination of the mass-to-charge ratio (m/z) of the eluting compounds.[2] This is highly effective for detecting and identifying impurities, even those present at trace levels or co-eluting with the main peak in UV chromatography.[3][4]
Instrumentation:
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).
-
Data acquisition and processing software.
LC Conditions:
-
Same as the HPLC method described above, but with a mobile phase compatible with mass spectrometry (e.g., formic acid instead of non-volatile buffers).[5]
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
Sample Preparation:
-
Similar to the HPLC method, with final concentrations typically lower (e.g., 10-100 µg/mL) due to the higher sensitivity of the mass spectrometer.
Visualizations
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a newly synthesized compound.
Hypothetical Signaling Pathway
Pyrazole derivatives are known inhibitors of various protein kinases, playing a role in cancer and inflammatory diseases.[6][7] The diagram below illustrates a hypothetical signaling pathway where a pyrazole derivative could act as a kinase inhibitor, for instance, in the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. chimia.ch [chimia.ch]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Diethylstilbestrol (PubChem CID 9822) and its Alternatives in Hormone-Sensitive Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diethylstilbestrol (DES), a potent synthetic estrogen, with current therapeutic alternatives for hormone-sensitive cancers. The information is intended to support research and development by offering a clear overview of mechanisms of action, experimental data, and relevant clinical outcomes.
Overview of Compounds
Diethylstilbestrol (DES) , identified by PubChem CID 9822 and more definitively by CID 448537, is a nonsteroidal estrogen that was historically used for various medical conditions, including the prevention of pregnancy complications and the treatment of certain cancers.[1][2] Its use has been largely discontinued due to severe adverse effects, including an increased risk of cancer.[2] DES acts as a potent agonist of estrogen receptors (ERs), mimicking the effects of natural estrogens.[3]
This guide compares DES to three major classes of drugs used in the treatment of hormone-receptor-positive cancers:
-
Selective Estrogen Receptor Modulators (SERMs): These compounds exhibit tissue-specific estrogenic and anti-estrogenic effects. In breast tissue, they act as antagonists, blocking the proliferative effects of estrogen.
-
Selective Estrogen Receptor Degraders (SERDs): These agents bind to the estrogen receptor and promote its degradation, thereby reducing the total amount of ER in cancer cells.
-
Aromatase Inhibitors (AIs): This class of drugs blocks the production of estrogen in postmenopausal women by inhibiting the enzyme aromatase.[8][9][10][11]
-
Letrozole: A non-steroidal aromatase inhibitor.
-
Anastrozole: A non-steroidal aromatase inhibitor.
-
Exemestane: A steroidal aromatase inactivator.
-
Quantitative Data Comparison
The following tables summarize key quantitative data for DES and its alternatives, providing a basis for comparing their potency and efficacy.
Table 1: Estrogen Receptor Binding Affinity
| Compound | PubChem CID | Receptor Binding Affinity (Relative to Estradiol) | Dissociation Constant (Kd) / IC50 | Reference(s) |
| Diethylstilbestrol | 448537 | Higher (2-3 fold greater than Estradiol) | 1.46 x 10⁻¹⁰ M | [5][12][13] |
| Tamoxifen | 2733526 | Lower (25-50 times lower than 4-hydroxytamoxifen) | ~1.7 nM (for 8S receptor); 2.16 x 10⁻⁸ M | [6][13][14][15] |
| Raloxifene | 5035 | High | Not specified | [1][3][4] |
| Fulvestrant | 104741 | Much greater than Tamoxifen (approx. 100 times) | IC50 = 9.4 nM (for ERα) | [16][17][18] |
Table 2: In Vitro Efficacy - IC50 Values for Aromatase Inhibition
| Compound | PubChem CID | IC50 Value (Aromatase Inhibition) | Cell Line / Assay Condition | Reference(s) |
| Letrozole | 3902 | More potent than Anastrozole | Not specified | [19] |
| Anastrozole | 2187 | Not specified | Not specified | [19] |
| Exemestane | 3295 | 22 nM (Wild-type aromatase) | CHO cells | [20][21] |
| Exemestane Metabolite (EXE-cys) | - | 16 ± 10 µM | Aromatase-overexpressing cells | [9][22] |
Clinical Trial Data Summary
The following tables provide a high-level summary of clinical trial outcomes for DES and its alternatives.
Table 3: Clinical Efficacy of Diethylstilbestrol in Prostate Cancer
| Trial / Study | Patient Population | Dosage | Key Outcomes | Reference(s) |
| Various | Hormone-refractory prostate cancer | 2 mg/day | 27.5% PSA response (≥50% decrease); Median time to progression: 4 months | [23] |
| Retrospective Study | Castrate-resistant prostate cancer | 1-4 mg/day | 31% of patients had durable responses (>1 year) with >50% PSA decline | [24] |
| Randomized Trial | Previously untreated Stage D2 prostate cancer | 3 mg/day | Similar efficacy to Leuprolide in suppressing testosterone and disease progression | [25] |
Table 4: Clinical Efficacy of SERMs in Breast Cancer
| Compound | Trial / Study | Patient Population | Key Outcomes | Reference(s) |
| Tamoxifen | NSABP P-1 | High-risk women | Reduced risk of invasive breast cancer | [26] |
| Raloxifene | MORE Trial | Postmenopausal women with osteoporosis | 76% reduction in invasive breast cancer risk over 3 years | [2][8][27] |
| Raloxifene | STAR Trial | Postmenopausal women at increased risk | As effective as tamoxifen in reducing invasive breast cancer risk with a better safety profile | [26][28] |
Table 5: Clinical Efficacy of SERDs in Breast Cancer
| Compound | Trial / Study | Patient Population | Key Outcomes | Reference(s) |
| Fulvestrant | Phase III Trials (0020 & 0021) | Postmenopausal women with advanced breast cancer progressing on prior endocrine therapy | At least as effective as anastrozole for time to progression (5.5 vs 4.1 months) and objective response (19.2% vs 16.5%) | [7][29] |
| Fulvestrant | FALCON Trial | Endocrine therapy-naïve women with HR+ advanced breast cancer | No significant difference in overall survival compared to anastrozole | [30][31] |
Table 6: Clinical Efficacy of Aromatase Inhibitors in Breast Cancer
| Compound | Trial / Study | Patient Population | Key Outcomes | Reference(s) |
| Letrozole | - | Postmenopausal women with advanced breast cancer | Superior to tamoxifen in time to progression and objective response rate | [19] |
| Anastrozole | ATAC Trial | Postmenopausal women with early breast cancer | Improved disease-free survival, time to recurrence, and incidence of new contralateral breast cancer compared to tamoxifen | [19] |
| Exemestane | - | Postmenopausal women with hormone-dependent breast cancer | Effective in inhibiting aromatase activity | [19] |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound to the estrogen receptor.
Methodology:
-
Receptor Source: Rat uterine cytosol or recombinant human ERα/ERβ is used as the source of estrogen receptors.[32][33]
-
Radioligand: A radiolabeled form of estradiol, such as [³H]-17β-estradiol, is used.[32][33]
-
Assay Procedure:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Control tubes are included for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled estradiol).[34]
-
-
Separation: Bound and free radioligand are separated using methods like hydroxyapatite adsorption or dextran-coated charcoal.[32]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[34]
Aromatase Inhibition Assay
Objective: To measure the ability of a compound to inhibit the aromatase enzyme.
Methodology:
-
Enzyme Source: Human placental microsomes or cell lines overexpressing aromatase (e.g., HEK293 cells) are common sources of the enzyme.[35]
-
Substrate: A radiolabeled androgen substrate, such as [³H]-androstenedione, is used.
-
Assay Procedure:
-
The enzyme preparation is incubated with the radiolabeled substrate in the presence of varying concentrations of the test inhibitor.
-
-
Product Measurement: The conversion of the androgen substrate to estrogen is measured. A common method is the tritiated water release assay, where the amount of ³H₂O produced during the aromatization reaction is quantified.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of aromatase activity (IC50) is calculated.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by Diethylstilbestrol and its alternatives.
Caption: Diethylstilbestrol (DES) acts as a potent agonist of the estrogen receptor (ER), mimicking estrogen.
Caption: SERMs block ER signaling, while SERDs lead to ER degradation.
Caption: Aromatase Inhibitors block the synthesis of estrogens from androgens.
References
- 1. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Raloxifene: a selective estrogen-receptor modulator for postmenopausal osteoporosis - a clinical update on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fulvestrant is an effective and well-tolerated endocrine therapy for postmenopausal women with advanced breast cancer: results from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. breastcancer.org [breastcancer.org]
- 12. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of tamoxifen ligands on estrogen receptor interaction with estrogen response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fulvestrant in the treatment of hormone receptor‐positive/human epidermal growth factor receptor 2‐negative advanced breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ampicillin.co [ampicillin.co]
- 19. cancernetwork.com [cancernetwork.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Inhibition of the aromatase enzyme by exemestane cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Clinical study of diethylstilbestrol in hormone refractory prostate cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Leuprolide versus diethylstilbestrol for previously untreated stage D2 prostate cancer. Results of a prospectively randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The NSABP Study of Tamoxifen and Raloxifene (STAR) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Update on raloxifene: role in reducing the risk of invasive breast cancer in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jnccn.org [jnccn.org]
- 29. cancernetwork.com [cancernetwork.com]
- 30. ascopubs.org [ascopubs.org]
- 31. Higher Dose Fulvestrant for Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. benchchem.com [benchchem.com]
- 35. Antiestrogen pathway (aromatase inhibitor) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The adaptability of the pyrazole ring allows for extensive chemical modifications, enabling the precise tuning of its properties to achieve high selectivity and affinity for a wide range of biological targets.[1] Computational methods, especially molecular docking, have become instrumental in accelerating the discovery and optimization of these potent inhibitors.[1]
This guide provides a comparative overview of docking studies involving pyrazole-based inhibitors against several key protein targets implicated in cancer and inflammation. It summarizes quantitative docking data, details common computational protocols, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Docking Data
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, quantifying the interaction primarily through a scoring function that estimates binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. The following tables consolidate docking results from various studies, comparing pyrazole derivatives against prominent cancer and inflammation targets such as Cyclin-Dependent Kinase 2 (CDK2), Aurora A Kinase, and Tubulin.
Table 1: Comparative Docking Scores of Pyrazole-Based Inhibitors Against Protein Kinases
| Compound ID | Target Protein | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4 | CDK2 | 7KJS | - | Leu83 | [2] |
| Compound 9 | CDK2 | 7KJS | - | Leu83 | [2] |
| Compound 15 | CDK2 | 7KJS | - | Leu83 | [2] |
| Compound 1d | Aurora A | 2W1G | -8.57 | - | [3][4] |
| Compound 5h | Aurora A | - | - | H-bond and lipophilic interactions | [5] |
| Compound P-6 | Aurora A | - | - | - | [6] |
| Compound 1b | VEGFR-2 | 2QU5 | -10.09 | - | [3][4] |
Note: Direct comparison of scores between different studies should be done with caution due to variations in software and protocols.
Table 2: Comparative Docking of Pyrazole Derivatives Against Tubulin
| Compound ID | Target Protein | PDB Code | Binding Site | Key Interactions | Reference |
| Compound 5o | Tubulin | 3E22 | Colchicine-binding site | - | [7][8] |
| Compound 4k | Tubulin | - | Colchicine-binding site | Similar to DAMA-colchicine | [9][10] |
| Compound 5a | Tubulin | - | Colchicine-binding site | Similar to DAMA-colchicine | [9][10] |
| Compound 3q | Tubulin | - | - | - | [11] |
Experimental and Computational Protocols
The accuracy and reliability of molecular docking results are highly dependent on the methodology employed. Below is a generalized protocol synthesized from common practices in the cited literature for docking pyrazole inhibitors.
A. General Protocol for Molecular Docking
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., CDK2, Aurora A) is obtained from the Protein Data Bank (PDB).[12]
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure.[12] The protein is treated as a rigid entity in most standard docking protocols.
-
-
Ligand Preparation:
-
The 2D structures of the pyrazole-based inhibitors are drawn using chemical drawing software and converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined to allow for ligand flexibility during the docking process.
-
-
Docking Simulation:
-
Software such as AutoDock or Glide is commonly used for docking simulations.[3][4][12][13]
-
A grid box is defined around the active site of the protein, typically centered on the position of a known co-crystallized inhibitor.[14] The grid size is set to encompass the entire binding pocket.
-
The docking simulation is performed using algorithms like the Lamarckian Genetic Algorithm.[3] This involves multiple independent runs (e.g., 10) to ensure robust conformational sampling.[3]
-
-
Analysis of Results:
-
The resulting docked poses are clustered and ranked based on their predicted binding energies.[12]
-
The pose with the lowest binding energy is selected for further analysis.[12]
-
Interactions such as hydrogen bonds and hydrophobic contacts between the ligand and protein residues are visualized and analyzed to understand the binding mode.[5][13]
-
Visualizing Workflows and Pathways
Molecular Docking Workflow
The following diagram illustrates a typical workflow for a computational molecular docking study, from initial target selection to the final analysis of binding interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. Molecular docking/dynamics studies of Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Confirming the Molecular Weight of Pyrazole Derivatives by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate determination of the molecular weight of newly synthesized compounds is a critical step in chemical analysis. This guide provides a comparative overview of mass spectrometry techniques for the confirmation of pyrazole derivative molecular weights, supported by experimental data and detailed protocols.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[1][2] This allows for the precise determination of a molecule's molecular weight, confirming its identity and purity.[2] For pyrazole derivatives, a class of heterocyclic compounds with significant applications in drug discovery, mass spectrometry is an indispensable tool for characterization.[3]
Comparing Ionization Techniques for Pyrazole Analysis
The choice of ionization technique is crucial for the successful analysis of pyrazole derivatives. The two most common methods are Electrospray Ionization (ESI) and Electron Impact (EI).[3]
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation.[4][5] ESI is well-suited for a wide range of pyrazole derivatives, including those that are polar or thermally labile.[3][5] It is highly compatible with liquid chromatography (LC-MS), allowing for the analysis of complex mixtures.[1][6]
-
Electron Impact (EI): A "hard" ionization technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation.[4][5] While this fragmentation provides valuable structural information, the molecular ion peak may be weak or absent for some compounds.[5] EI is generally used for volatile and thermally stable pyrazole derivatives and is often coupled with gas chromatography (GC-MS).[3][7]
For routine confirmation of molecular weight, ESI is often the preferred method due to its soft nature, which keeps the molecule intact.
Overview of Mass Analyzers
After ionization, the resulting ions are separated by a mass analyzer based on their m/z ratio.[2][6] Common types of mass analyzers include:
-
Quadrupole: The most common type of mass analyzer, known for its rapid scanning speed and sensitivity.[8] It functions as a mass filter, allowing only ions of a specific m/z to reach the detector.[6][8]
-
Time-of-Flight (TOF): This analyzer separates ions based on the time it takes them to travel a fixed distance.[8] Lighter ions travel faster than heavier ones.[8] TOF analyzers are known for their high sensitivity and fast scan speeds.[8]
-
Orbitrap: This high-resolution mass analyzer traps ions in an orbital motion around a central electrode.[9] The frequency of this motion is directly related to the m/z ratio, allowing for highly accurate mass measurements.[9][10]
High-resolution mass spectrometry (HRMS) instruments, such as TOF and Orbitrap analyzers, can provide the exact mass of a molecule, which can be used to confirm its elemental composition.[3]
Experimental Data: Molecular Weight Confirmation of Pyrazole Derivatives
The following table summarizes the theoretical (calculated) molecular weights of several pyrazole derivatives and the experimentally determined values obtained by mass spectrometry, as reported in the literature.
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Ionization Mode | Experimental m/z ([M+H]+) | Reference |
| (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | C20H20N2O3 | 336.1474 | EI | 336.1475 | [11] |
| (Z)-4-(4-Bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | C18H13BrN2O | 340.0211 | EI | Not specified | [11] |
| 4-(3,4-Dimethoxyphenyl)-1-phenyl-2-n | C19H20N2O2 | 308.1525 | ESI | 309.14 | [12] |
| 4-(4-Hydroxyphenyl)-1-phenyl-2-n | C20H22N2O3 | 338.1630 | ESI | 339.15 | [12] |
| N-(4-Bromophenyl)-2-[4-cyano-5-(4-methoxyphenylamino)pyrazol-1-yl]acetamide | C19H16BrN5O2 | 425.0542 | ESI | Not specified | [12] |
| Pyrazolopyridine Derivative 4a | C16H13N3O | 263.1059 | ESI | 264.1134 | [13] |
| Pyrazolopyridine Derivative 4b | C24H22N4O | 382.1794 | ESI | 383.1867 | [13] |
Experimental Protocol: Confirming Molecular Weight by LC-MS (ESI)
This protocol outlines a general procedure for the analysis of a pyrazole derivative using Liquid Chromatography coupled with Mass Spectrometry with an Electrospray Ionization source.
1. Sample Preparation:
-
Prepare a stock solution of the pyrazole derivative at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[3][14]
-
From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL) using a mixture of methanol, acetonitrile, or water.[14] The final solvent composition should be compatible with the LC mobile phase.
-
If any solid particles are present, filter the solution through a 0.22 µm syringe filter before placing it in a 2 mL autosampler vial.[3][14]
2. Instrument Setup (LC-MS with ESI):
-
Liquid Chromatography (LC):
-
Equilibrate the LC system with the initial mobile phase conditions. A common starting point for small molecules is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Set a suitable flow rate for the analytical column being used (e.g., 0.2-0.5 mL/min).
-
Inject a small volume of the prepared sample (e.g., 1-5 µL).
-
-
Mass Spectrometer (MS) with ESI Source:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.[3]
-
Select the appropriate ionization polarity (positive or negative ion mode). For many pyrazole derivatives, positive ion mode ([M+H]+) is effective.[3]
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal intensity of the analyte.[3]
-
3. Data Acquisition:
-
Acquire data in full scan mode over a mass range that includes the expected molecular weight of the pyrazole derivative.[3]
-
The data system will generate a total ion chromatogram (TIC) showing the intensity of all ions as a function of time.
-
A mass spectrum will be generated for the chromatographic peak corresponding to the pyrazole derivative.
4. Data Analysis:
-
Identify the peak in the mass spectrum that corresponds to the molecular ion. In positive ESI mode, this will typically be the [M+H]+ ion.
-
Compare the experimentally measured m/z value with the theoretical (calculated) monoisotopic mass of the expected pyrazole derivative. A close match confirms the molecular weight of the compound.
Workflow and Pathway Diagrams
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acdlabs.com [acdlabs.com]
- 6. zefsci.com [zefsci.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. Mass Analyzer Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 12. flore.unifi.it [flore.unifi.it]
- 13. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Unveiling the Anti-inflammatory Potential of Pyrazole Derivatives: A Comparative Guide
A deep dive into the anti-inflammatory landscape reveals pyrazole derivatives as a prominent class of compounds, demonstrating significant therapeutic promise. This guide offers a comparative analysis of their anti-inflammatory activity, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in this dynamic field.
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have garnered considerable attention for their potent anti-inflammatory properties, with some compounds exhibiting efficacy comparable or even superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib.[3][4] The anti-inflammatory action of these derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, primarily cyclooxygenase (COX), with many exhibiting selectivity for the COX-2 isoform, which is associated with reduced gastrointestinal side effects.[1][2][4]
Comparative Anti-inflammatory Activity of Pyrazole Derivatives
The anti-inflammatory efficacy of various pyrazole derivatives has been extensively evaluated through a range of in vitro and in vivo assays. The following table summarizes the quantitative data from several key studies, providing a comparative overview of their potency. The data includes inhibition of COX enzymes (IC50 values), reduction of inflammation in animal models, and suppression of inflammatory mediators.
| Derivative Class/Compound | Target/Assay | Result | Reference Compound | Result (Reference) | Source |
| 3,5-diarylpyrazoles | COX-2 Inhibition (IC50) | 0.01 µM | - | - | [1] |
| Pyrazole-thiazole hybrid | COX-2 Inhibition (IC50) | 0.03 µM | - | - | [1] |
| Pyrazole-thiazole hybrid | 5-LOX Inhibition (IC50) | 0.12 µM | - | - | [1] |
| Pyrazolo-pyrimidine | COX-2 Inhibition (IC50) | 0.015 µM | - | - | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition (IC50) | 0.02 µM | Celecoxib | - | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 Inhibition (IC50) | 4.5 µM | Celecoxib | - | [1] |
| Pyrazole Derivative (unspecified) | IL-6 Reduction (at 5 µM) | 85% | - | - | [1] |
| Pyrazole Derivative (unspecified) | 5-LOX Inhibition (IC50) | 0.08 µM | - | - | [1] |
| Pyrazole-Pyrazoline Compound 9b | TNF-α Inhibition | 66.4% | Dexamethasone | Lower than 66.4% | [5] |
| Pyrazole-Pyrazoline Compound 4a | Xylene-induced ear edema | 48.71% inhibition | Dexamethasone | 47.18% inhibition | [5] |
| 4-Pyrazolyl benzenesulfonamide (6b, 7b) | Carrageenan-induced paw edema | Comparable to Indomethacin | Indomethacin | - | [3] |
| 4-Pyrazolyl benzenesulfonamide (6b, 7b) | COX-2 Inhibition | Good selectivity | Celecoxib | - | [3] |
| Pyrazole Derivative 2a | COX-2 Inhibition (IC50) | 19.87 nM | Celecoxib | - | [4] |
| Pyrazole Derivative 3b | COX-2 Inhibition (IC50) | 39.43 nM | Celecoxib | - | [4] |
| Pyrazole Derivative 5b | COX-2 Inhibition (IC50) | 38.73 nM | Celecoxib | - | [4] |
| Pyrazole Derivative 5e | COX-2 Inhibition (IC50) | 39.14 nM | Celecoxib | - | [4] |
| Pyrazole Derivative 6g | IL-6 Suppression (IC50) | 9.562 µM | Dexamethasone/Celecoxib | Less potent | [6] |
| Pyrazoline Derivative 2g | Lipoxygenase Inhibition (IC50) | 80 µM | - | - | [2][7] |
| Pyrazole carboxamide (4) | Anti-inflammatory activity | Better than Diclofenac sodium | Diclofenac sodium | - | [8] |
Experimental Protocols
The evaluation of the anti-inflammatory activity of pyrazole derivatives involves a series of well-established experimental protocols, both in vitro and in vivo.
In Vitro Assays
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is determined.[1][4]
-
Lipoxygenase (LOX) Inhibition Assay: This assay assesses the inhibitory effect of compounds on lipoxygenase, another key enzyme in the inflammatory pathway that produces leukotrienes.[1][2]
-
Inhibition of Protein Denaturation: This method is used to screen for anti-inflammatory properties by assessing the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.[9]
-
Cytokine Suppression Assay: This assay quantifies the reduction of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell cultures (e.g., LPS-stimulated RAW 264.7 macrophages).[1][5]
In Vivo Assays
-
Carrageenan-Induced Paw Edema Test: This is a standard acute inflammation model in rodents. Inflammation is induced by injecting carrageenan into the paw, and the anti-inflammatory effect of a compound is measured by the reduction in paw swelling.[1][3]
-
Xylene-Induced Ear Edema Model: This is another model for acute inflammation where xylene is applied to a mouse's ear to induce edema. The reduction in ear swelling indicates anti-inflammatory activity.[5]
-
Cotton Pellet-Induced Granuloma Bioassay: This is a model for chronic inflammation where sterile cotton pellets are implanted subcutaneously in rats. The anti-inflammatory effect is determined by the reduction in the weight of the granulomatous tissue formed around the pellets.[3]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of pyrazole derivatives are mediated through their interaction with specific signaling pathways. A simplified representation of the primary mechanism involving COX inhibition is depicted below, along with a general workflow for the synthesis and evaluation of these compounds.
Figure 1: Simplified signaling pathway of pyrazole derivatives' anti-inflammatory action via COX inhibition.
Figure 2: General experimental workflow for the development of pyrazole-based anti-inflammatory agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsbr.org [jpsbr.org]
A Comparative Guide to Analytical Methods for the Quantification of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical techniques for the quantification of pyrazole compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and presents a comparative summary of their performance based on key validation parameters.
Method Comparison
The choice between HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of pyrazole compounds depends on several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of pyrazole derivatives, including those that are non-volatile or thermally labile. It offers a good balance of performance and cost-effectiveness for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable pyrazole compounds. It provides excellent sensitivity and selectivity, making it a powerful tool for trace analysis and impurity profiling.[1]
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry is a simpler, cost-effective method that can be used for the quantification of pyrazole compounds that possess a suitable chromophore. While less specific than chromatographic methods, it can be effective for the analysis of bulk drug substances and simple formulations.
Quantitative Performance Data
The following tables summarize the typical validation parameters for the quantification of pyrazole derivatives using HPLC, GC-MS, and UV-Vis spectrophotometry. These values are representative and may vary depending on the specific compound, sample matrix, and instrumentation.
Table 1: HPLC Method Validation Data for Pyrazole Compound Quantification
| Validation Parameter | Representative Value | Reference |
| Linearity Range | 50 - 150 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.995 | [2] |
| Limit of Detection (LOD) | 4 µg/mL | [2] |
| Limit of Quantification (LOQ) | 15 µg/mL | [2] |
| Accuracy (% Recovery) | 98% - 102% | |
| Precision (% RSD) | < 2.0% | [2] |
Table 2: GC-MS Method Validation Data for Pyrazole Compound Quantification
| Validation Parameter | Representative Value | Reference |
| Linear Range | 0.1 - 10 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.995 | [3] |
| Limit of Detection (LOD) | 0.05 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [3] |
| Accuracy (% Recovery) | 85 - 115% | [3] |
| Precision (% RSD) | < 15% | [3] |
Table 3: UV-Vis Spectrophotometric Method Validation Data for Pyrazole Compound Quantification
| Validation Parameter | Representative Value (for Pyrazinamide) | Reference |
| Linearity Range | 1.11 - 13.33 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.998 | [4] |
| Limit of Detection (LOD) | 0.0157 - 0.0222 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.0415 - 0.0546 µg/mL | [4] |
| Accuracy (% Recovery) | 99.4% - 103.0% | [4] |
| Precision (% RSD) | < 2% | [4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a typical Reverse-Phase HPLC (RP-HPLC) method for the quantification of a pyrazoline derivative.[2]
1. Reagents and Materials:
-
Pyrazoline derivative standard
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Eclipse XDB C18 column (150mm x 4.6mm, 5µm)
2. Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the pyrazoline derivative in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 50-150 µg/mL).[2]
3. Chromatographic Conditions:
-
Mobile Phase: 0.1% Trifluoroacetic acid in water and methanol in a ratio of 20:80.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 ± 2°C.[2]
-
Injection Volume: 5.0 µL.[2]
-
Detection: UV detector at 206 nm.[2]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of the pyrazole compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general procedure for the analysis of pyrazole isomers in industrial mixtures.[5]
1. Reagents and Materials:
-
Industrial pyrazole mixture
-
Methanol
-
Dichloromethane
-
Internal Standard (IS) solution
-
DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
2. Sample Preparation:
-
Sample Dissolution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask. Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[5]
-
Internal Standard Spiking: Add a known volume of the Internal Standard solution to the sample solution.[5]
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Oven Temperature Program:
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3]
-
4. Data Analysis:
-
Identify pyrazole isomers based on their retention times and mass spectral fragmentation patterns.
-
Quantify the isomers using a calibration curve constructed from the peak area ratios of the analytes to the internal standard.
UV-Visible Spectrophotometric Method
This protocol is a general method for the quantification of a pyrazole-containing drug substance like pyrazinamide.[4]
1. Reagents and Materials:
-
Pyrazinamide standard
-
Distilled water or appropriate buffer solutions (pH 1.2, 4.5, 6.8)
2. Sample Preparation:
-
Stock Solution: Prepare a stock solution of the pyrazinamide standard in distilled water (e.g., 1.0 mg/mL).[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired dissolution media to cover the concentration range of interest (e.g., 1.1112 to 13.3334 μg/mL).[4]
3. Spectrophotometric Analysis:
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution in the UV region (e.g., 220 to 300 nm). For pyrazinamide, the λmax is approximately 268 nm.[4]
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax using a UV-Vis spectrophotometer.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the pyrazinamide in the sample solution from its absorbance value using the calibration curve.
Diagrams
Caption: Workflow for analytical method validation.
Caption: Logic for selecting an analytical method.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid, a compound often utilized in pharmaceutical research. The following protocols are based on established safety data for structurally similar pyrazole derivatives and general best practices for laboratory chemical waste management.
Hazard and Safety Information
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To prevent inhalation of airborne particles. |
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][4][5]
1. Waste Collection and Storage:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, properly labeled, and sealed waste container.
-
Container: Use a container that is compatible with the chemical. Keep the container tightly closed.[1][4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
2. Disposal Method:
-
Professional Disposal: The recommended disposal method is to arrange for pickup by a licensed hazardous waste disposal company.[1][4][5]
-
Incineration: An alternative method, if permitted by local regulations and carried out by a certified facility, involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
3. Spill and Contamination Cleanup:
-
Small Spills: In case of a small spill, carefully sweep the solid material to collect it into an airtight container, avoiding dust dispersion.[6]
-
Decontamination: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Contaminated Materials: All materials used for cleanup should be placed in the hazardous waste container for disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.
References
Personal protective equipment for handling 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid
This guide provides immediate safety, handling, and disposal protocols for 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar pyrazole derivatives and general best practices for laboratory chemical safety.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to mitigate potential hazards such as skin and eye irritation, and potential harm if ingested.[1][2][3] Adherence to the following PPE guidelines is mandatory.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] | To prevent eye irritation or serious eye damage from splashes or airborne particles.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential skin irritation.[1][6] |
| Body Protection | Laboratory coat. Impervious clothing should be worn when handling larger quantities.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[4] | Required when handling the solid compound to avoid inhalation of dust, especially in poorly ventilated areas.[3][7] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Handling : Avoid the formation of dust and aerosols.[7] Prevent contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[3]
-
Weighing and Transfer : When weighing or transferring the solid, do so carefully to minimize dust generation.
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[3]
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect waste material, including contaminated consumables like gloves and weighing papers, in a designated and clearly labeled, sealable container.[8]
-
Labeling : The waste container must be labeled "Hazardous Waste" and include the full chemical name.
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal : Arrange for disposal through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[1][9] Do not dispose of this chemical down the drain.[9][10]
Experimental Workflow and Disposal Process
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
